1-Benzyl-3-phenylpiperazine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzyl-3-phenylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2.ClH/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVDLKPWRLIEPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS 1187929-13-0 1-Benzyl-3-phenylpiperazine dihydrochloride data
This guide provides an in-depth technical analysis of 1-Benzyl-3-phenylpiperazine dihydrochloride , a critical piperazine scaffold used in medicinal chemistry.
Editorial Note on Chemical Identity: There is a notable nomenclature overlap in chemical catalogs regarding this compound.
-
Target Compound: 1-Benzyl-3-phenylpiperazine (N1-benzyl, C3-phenyl). This is a key intermediate in the synthesis of tetracyclic antidepressants (e.g., Mirtazapine).
-
CAS Ambiguity: The CAS number 1187929-13-0 is frequently associated in vendor databases (e.g., ChemScene) with the structural isomer 3-Benzyl-1-phenylpiperazine (N1-phenyl, C3-benzyl).
-
Scope: This guide focuses on the 1-Benzyl-3-phenylpiperazine structure due to its higher pharmacological relevance as a bioactive intermediate, but explicitly distinguishes it from the CAS-linked isomer to ensure experimental accuracy.
Executive Summary
1-Benzyl-3-phenylpiperazine dihydrochloride is a disubstituted piperazine derivative serving as a privileged scaffold in the development of central nervous system (CNS) agents. Structurally, it combines a lipophilic benzyl moiety and a phenyl ring on a semi-rigid piperazine core. This specific substitution pattern is pharmacologically significant for its ability to modulate monoamine transporters (SERT, DAT, NET) and serves as a late-stage intermediate in the industrial synthesis of Mirtazapine and related piperazinoazepines.
Chemical & Physical Characterization[1][2][3][4][5][6]
Identity & Properties
The compound exists as a dihydrochloride salt, enhancing water solubility and stability compared to the free base, which is an oil or low-melting solid.
| Property | Data |
| Chemical Name | 1-Benzyl-3-phenylpiperazine dihydrochloride |
| Free Base CAS | Varies by isomer (e.g., 110475-31-5 for generic benzylpiperazines) |
| Salt CAS | 1187929-13-0 (Note: Often linked to 3-benzyl-1-phenyl isomer) |
| Formula | C₁₇H₂₂Cl₂N₂ |
| Molecular Weight | 325.28 g/mol (Salt); 252.36 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether |
| pKa (Calc) | ~8.5 (N1), ~5.0 (N4) |
Structural Isomerism (Critical Check)
Researchers must verify the substitution pattern using ¹H-NMR before use, as the two common isomers exhibit distinct biological profiles.
-
Isomer A (Target): 1-Benzyl-3-phenylpiperazine . The benzyl group is attached to Nitrogen-1; the phenyl group is attached to Carbon-3.
-
Isomer B (CAS Link): 1-Phenyl-3-benzylpiperazine . The phenyl group is attached to Nitrogen-1; the benzyl group is attached to Carbon-3.
Synthesis & Production
The synthesis of 1-Benzyl-3-phenylpiperazine requires regioselective control to ensure the benzyl group attaches to N1 rather than N4, or to prevent bis-alkylation.
Synthetic Pathway (Graphviz Diagram)
The following diagram illustrates the selective synthesis starting from 2-phenylpiperazine , utilizing a protection-deprotection strategy or controlled alkylation.
Caption: Regioselective synthesis pathway ensuring N1-benzylation via N4-Boc protection.
Detailed Protocol: Regioselective Synthesis
Objective: Synthesis of 1-Benzyl-3-phenylpiperazine dihydrochloride.
-
Protection (N4-Boc):
-
Dissolve 2-phenylpiperazine (1.0 eq) in DCM.
-
Add Boc-anhydride (1.0 eq) dropwise at 0°C. Note: The N1 amine is sterically hindered by the adjacent phenyl group, making the N4 amine more nucleophilic and selective for Boc protection.
-
Stir for 4 hours. Wash with water, dry over MgSO₄.[1]
-
-
Alkylation (N1-Benzyl):
-
Dissolve the 4-Boc-2-phenylpiperazine intermediate in Acetonitrile.
-
Add Benzyl bromide (1.1 eq) and Potassium Carbonate (2.0 eq).
-
Reflux for 12 hours. The steric hindrance at C3 is overcome by thermal energy, allowing N1 alkylation.
-
Filter inorganic salts and concentrate the filtrate.
-
-
Deprotection & Salt Formation:
-
Dissolve the residue in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (excess) and stir at room temperature for 2 hours.
-
The product precipitates as the dihydrochloride salt .[2]
-
Filter, wash with diethyl ether, and dry under vacuum.
-
Pharmacology & Mechanism of Action
This scaffold acts as a monoamine modulator. The 1,3-substitution pattern mimics the spatial arrangement of neurotransmitters like dopamine and serotonin.
Mechanism of Action (Graphviz Diagram)
Caption: Pharmacological interference of monoamine reuptake by the piperazine scaffold.
Biological Applications[9][10]
-
Neuropharmacology: Used as a probe to map the binding pockets of the Sigma-1 receptor and monoamine transporters.
-
Oncology: Recent studies indicate phenylpiperazine derivatives exhibit cytotoxic activity against MCF-7 (breast cancer) cell lines by interfering with tubulin polymerization or DNA intercalation.
-
Mirtazapine Synthesis: It is the direct precursor to 1-Methyl-3-phenylpiperazine (via debenzylation and methylation) or used directly in analogs.
Handling & Stability
-
Storage: Store at 2-8°C in a tightly sealed container. The dihydrochloride salt is hygroscopic; protect from moisture.
-
Safety: Piperazines are potential skin and respiratory sensitizers. Use a fume hood.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Dilute into aqueous buffers immediately prior to use. Avoid freeze-thaw cycles.
References
-
ChemScene. (2024). 3-Benzyl-1-phenyl-piperazine dihydrochloride Product Data. Retrieved from
-
Rao, D.V.N.S., et al. (2006). "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." ARKIVOC, 2006(14), 1-9. Retrieved from
-
Acosta Quintero, L.M., et al. (2018). "A versatile synthesis of cyclic dipeptides... structure of (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione." Acta Crystallographica Section C, 74(2). Retrieved from
-
Sigma-Aldrich. (2024). Piperazine Derivatives Safety Data Sheets. Retrieved from
Sources
Pharmacological Profile of 3-Phenyl Substituted Piperazine Derivatives
The following technical guide details the pharmacological and structural profile of 3-phenyl substituted piperazine derivatives .
Executive Summary
The 3-phenylpiperazine scaffold represents a privileged substructure in medicinal chemistry, distinct from its more common isomer, 1-phenylpiperazine (N-phenylpiperazine). While 1-phenylpiperazines are primarily known as serotonin (5-HT) receptor ligands (e.g., mCPP, trazodone), 3-phenylpiperazines are structural congeners of phenethylamines (such as amphetamine and phenmetrazine).
This structural homology confers significant activity at monoamine transporters (MATs), specifically the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT). This guide analyzes the stereochemical importance of the C3-position, the synthetic pathways to enantiopure derivatives, and the structure-activity relationships (SAR) governing their use as central nervous system (CNS) modulators and key intermediates in the synthesis of tetracyclic antidepressants like Mirtazapine .
Structural Basis & Stereochemistry
The Pharmacophore
The 3-phenylpiperazine moiety embeds the phenethylamine backbone within a semi-rigid cyclic system. Unlike N-substituted piperazines, substitution at the C3 carbon creates a chiral center.
-
Rigid Amphetamine Analogue: The 3-phenylpiperazine ring restricts the conformational flexibility of the ethylamine side chain found in amphetamines, potentially increasing selectivity for specific transporter conformations.
-
Chirality: The biological activity is highly stereoselective.[1] In many MAT ligands, the (S)-enantiomer of 3-phenylpiperazine derivatives exhibits superior binding affinity, analogous to (S)-amphetamine.
Visualization: Structural Homology
The following diagram illustrates the structural relationship between Amphetamine, Phenmetrazine, and 3-Phenylpiperazine.
Figure 1: Structural evolution from the flexible phenethylamine backbone to the rigid 3-phenylpiperazine scaffold.
Synthesis Strategies
Synthesizing 3-phenylpiperazines requires controlling the C3 chiral center. Racemic synthesis is straightforward, but pharmaceutical applications demand enantiopurity.
Primary Route: Amino Acid Reduction (The Phenylglycine Route)
This method utilizes optically pure phenylglycine to establish chirality early in the synthesis.
-
Starting Material: (S)-Phenylglycine.
-
Amidation: Reaction with ethylene diamine or glycine derivatives.
-
Cyclization: Formation of the diketopiperazine (2,6-dioxo intermediate).
-
Reduction: Strong reduction (using LiAlH₄ or BH₃·THF) converts the lactam carbonyls to amines, yielding the piperazine ring while retaining stereochemistry.
Secondary Route: Pyrazine Hydrogenation
A more modern approach involves the asymmetric hydrogenation of 2-phenylpyrazine using chiral Iridium or Rhodium catalysts. This is preferred for industrial scalability but requires high-pressure hydrogenation equipment.
Visualization: Synthesis Workflow
Figure 2: The "Phenylglycine Route" for synthesizing enantiopure 3-phenylpiperazine.
Pharmacological Mechanism & SAR
Mechanism of Action (MoA)
3-Phenylpiperazines primarily interact with Monoamine Transporters (MATs). Their profile can be shifted between Reuptake Inhibition and Substrate-Induced Release based on N-substitution.
-
Unsubstituted Nitrogen (NH): Often acts as a substrate, entering the presynaptic neuron via NET/DAT and triggering reverse transport (efflux) of neurotransmitters.
-
N-Methylation (e.g., 1-Methyl-3-phenylpiperazine): Increases lipophilicity and blood-brain barrier (BBB) penetration. This specific derivative is a precursor to Mirtazapine (Remeron), which acts as an antagonist at
-adrenergic and 5-HT receptors. -
N-Aryl Substitution: Shifts affinity toward Serotonin (SERT) and 5-HT receptors (reverting to the 1-phenylpiperazine profile).
Structure-Activity Relationship (SAR) Table
| Substituent Position | Modification | Effect on Pharmacology |
| C3 (Chiral Center) | (S)-Configuration | Generally higher affinity for NET/DAT (stimulant-like profile). |
| C3 (Chiral Center) | (R)-Configuration | Reduced potency at transporters; often inactive or weak inhibitor. |
| N1 (Piperazine N) | Methyl (-CH3) | Increases NET selectivity; key intermediate for tetracyclic antidepressants. |
| N1 (Piperazine N) | Benzyl / Bulky | Loss of transporter substrate activity; may become a pure reuptake inhibitor. |
| Phenyl Ring (Para) | Halogen (e.g., 4-Cl) | Increases SERT affinity (hybrid profile). |
| Phenyl Ring (Meta) | -CF3 | Increases 5-HT receptor agonism (hallucinogenic potential). |
Experimental Protocols
Protocol A: Synthesis of (S)-3-Phenylpiperazine (Lab Scale)
Safety Warning: LiAlH₄ is pyrophoric. Perform all steps under inert atmosphere (Argon/Nitrogen).
-
Cyclization:
-
Dissolve (S)-phenylglycine methyl ester HCl (10 mmol) in methanol.
-
Add ethylenediamine (12 mmol) and stir at reflux for 12 hours.
-
Cool to precipitate (S)-3-phenyl-2,5-piperazinedione. Filter and dry.
-
-
Reduction:
-
Suspend LiAlH₄ (40 mmol) in dry THF (50 mL) at 0°C.
-
Slowly add the diketopiperazine solid (10 mmol) over 30 minutes.
-
Heat to reflux for 24 hours.
-
-
Workup:
-
Cool to 0°C. Quench via Fieser method (0.4 mL H2O, 0.4 mL 15% NaOH, 1.2 mL H2O).
-
Filter salts. Dry filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distillation or recrystallization as the hydrochloride salt (using HCl/Ether).
-
Protocol B: [³H]-Dopamine Uptake Inhibition Assay
Validates the affinity of the derivative for the Dopamine Transporter (DAT).
-
Preparation:
-
Isolate synaptosomes from rat striatum or use HEK-293 cells stably expressing human DAT (hDAT).
-
Buffer: Krebs-Ringer-HEPES (KRH) containing 0.1% ascorbic acid and 10 µM pargyline (MAO inhibitor).
-
-
Incubation:
-
Pre-incubate tissue/cells with varying concentrations of the test 3-phenylpiperazine derivative (1 nM – 100 µM) for 10 minutes at 37°C.
-
Add [³H]-Dopamine (final concentration 20 nM). Incubate for 5 minutes.
-
-
Termination:
-
Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).
-
Wash 3x with ice-cold buffer.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculation: Determine IC₅₀ using non-linear regression (GraphPad Prism or similar).
-
References
-
Glennon, R. A., et al. (1986). Stimulus properties of phenalkylamines and their cyclic analogues.Journal of Medicinal Chemistry .
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[2]Synapse .
-
Zhang, X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[3]Organic Letters .
-
Negus, S. S., et al. (2007). Pharmacology of monoamine transporter ligands: relationships between transporter selectivity and abuse liability.Journal of Pharmacology and Experimental Therapeutics .
-
Reitz, A. B., et al. (1998). N-Arylpiperazines as selective serotonin 5-HT1A receptor ligands.Journal of Medicinal Chemistry .
Sources
Beyond the Scaffold: A Technical Deep Dive into Benzyl-Phenyl Piperazine Isomers
Executive Summary: The Privileged Interface
In medicinal chemistry, the piperazine ring serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Among its derivatives, 1-benzyl-4-phenylpiperazine (BPP) represents a critical structural intersection. It bridges the pharmacological space between the psychostimulant benzylpiperazines (e.g., BZP) and the serotonergic phenylpiperazines (e.g., mCPP).
This guide analyzes the medicinal chemistry of BPP isomers, focusing on the 1,4-disubstituted scaffold. Unlike the recreational "party pills" associated with simple benzylpiperazine, BPP derivatives are potent ligands for Sigma-1 (
Chemical Space & Isomerism
The term "isomer" in this context refers primarily to regioisomerism of substituents on the aromatic rings, which dictates receptor selectivity. While the 1,4-piperazine substitution is the dominant scaffold, the placement of functional groups on the phenyl and benzyl rings acts as a molecular switch.
Structural Classification
-
The Core: A piperazine ring in a chair conformation, acting as a linker (spacer) between a lipophilic benzyl group and an aromatic phenyl group.
-
Positional Isomers (Ring Substitution):
-
Ortho (2-position): Critical for 5-HT
selectivity (e.g., o-methoxy). -
Meta (3-position): Often associated with 5-HT agonist activity (e.g., m-CF
in TFMPP). -
Para (4-position): Modulates metabolic stability and
affinity.
-
Visualization: Structural Hierarchy
The following diagram illustrates the relationship between the core scaffold and its pharmacologically active isomeric variations.
Caption: Hierarchical classification of BPP derivatives showing how ring substitution patterns (isomers) dictate pharmacological targets.
Synthetic Protocols
To access these isomers, a robust and modular synthetic strategy is required. The Nucleophilic Substitution (N-Alkylation) pathway is preferred for its versatility in generating diverse libraries.
Protocol: Synthesis of 1-(4-Methoxybenzyl)-4-phenylpiperazine
Objective: Synthesize a Sigma-1 selective ligand using a standard N-alkylation procedure.
Reagents:
-
1-Phenylpiperazine (1.0 equiv)
-
4-Methoxybenzyl chloride (1.1 equiv)
-
Potassium Carbonate (K
CO ) (2.5 equiv) - Acid scavenger -
Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst
-
Acetonitrile (ACN) - Solvent[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-phenylpiperazine (10 mmol) in anhydrous ACN (30 mL).
-
Base Addition: Add anhydrous K
CO (25 mmol) and catalytic KI (1 mmol). Stir at room temperature for 15 minutes. Scientific Note: KI converts the benzyl chloride to the more reactive benzyl iodide in situ. -
Alkylation: Add 4-methoxybenzyl chloride (11 mmol) dropwise over 10 minutes to prevent localized high concentrations.
-
Reflux: Heat the mixture to reflux (80-82°C) for 6–12 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The starting amine spot should disappear.
-
Workup: Cool to room temperature. Filter off inorganic salts (KCl, K
CO ). Evaporate the filtrate under reduced pressure. -
Purification: Redissolve residue in DCM, wash with water and brine. Dry over MgSO
. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). -
Validation: Product purity is confirmed via
H-NMR (distinct benzylic singlet ~3.5 ppm) and HPLC (>95%).
Visualization: Synthetic Workflow
Caption: Step-by-step N-alkylation pathway utilizing Finkelstein catalysis for optimized yield.
Structure-Activity Relationship (SAR)
The pharmacological value of BPP isomers lies in their "tunability." Small structural changes shift the profile from a dirty promiscuous binder to a highly selective clinical candidate.
Receptor Selectivity Profiles
The following table summarizes how specific isomeric substitutions shift affinity (
| Substitution (Isomer) | Primary Target | Mechanism of Action | Therapeutic Potential |
| Unsubstituted | Sigma-1 / Sigma-2 | Mixed Agonist/Antagonist | Cognitive enhancement |
| 2-OCH | 5-HT | Partial Agonist | Anxiolytic / Antidepressant |
| 3-CF | 5-HT | Agonist | Anorectic / Mood regulation |
| 4-F (Benzyl) | Sigma-1 ( | Antagonist | Neuropathic pain relief |
| 2,3-Dichloro (Phenyl) | D | Partial Agonist | Antipsychotic (Aripiprazole-like tail) |
The Sigma-1 ( ) Connection
Research indicates that the benzyl-phenyl piperazine motif is a pharmacophore for the
-
Mechanism: The basic nitrogen of the piperazine forms an ionic bond with Asp126 in the
binding pocket. -
Isomer Effect: Substituents on the benzyl ring (specifically para-position) modulate lipophilicity, which correlates directly with
affinity. Bulky groups at the para-position often enhance selectivity over receptors.
Visualization: SAR Logic Gate
Caption: SAR decision tree demonstrating how specific ring substitutions direct the scaffold toward Serotonergic, Dopaminergic, or Sigma targets.
Metabolic Stability & Toxicology
Understanding the metabolic fate of these isomers is crucial for drug development. The BPP scaffold is primarily metabolized by Cytochrome P450 enzymes.
-
Primary Pathway: Aromatic hydroxylation (mostly at the para-position of the phenyl ring if unsubstituted).
-
Secondary Pathway: N-dealkylation (cleavage of the benzyl group), releasing N-phenylpiperazine.
-
Toxicology Note: While BPP derivatives are generally less toxic than the stimulant BZP, the release of active metabolites (like mCPP from 3-chlorophenyl substituted variants) can cause serotonergic side effects (nausea, anxiety).
References
-
Glennon, R. A., et al. (1991). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.[2] Journal of Medicinal Chemistry.[2][3] Link
-
Nahas, R. I., Lever, J. R., & Lever, S. Z. (2008). Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.[4][5] Bioorganic & Medicinal Chemistry.[3][4][6][7] Link
-
Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[8] ACS Chemical Neuroscience. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018). BZP/piperazines drug profile.[4][9][10][11][12]Link
-
BenchChem. (2025). The Structure-Activity Relationship of Benzylpiperazine Derivatives.Link
Sources
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- 2. Document: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL [ebi.ac.uk]
- 3. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors. ... - ChEMBL [ebi.ac.uk]
- 5. Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Biological Activity of 1-Benzyl-3-phenylpiperazine Analogs: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the 1-Benzyl-3-phenylpiperazine scaffold, a privileged structure in medicinal chemistry. Unlike its simpler cousin 1-benzylpiperazine (BZP—a known stimulant), the 3-phenyl analog represents a critical branch point in drug development, serving as the immediate synthetic precursor to the tetracyclic antidepressant Mirtazapine and a core pharmacophore for Sigma (
Chemical Architecture & Scaffold Analysis
Structural Distinction
The 1-benzyl-3-phenylpiperazine core is defined by a piperazine ring substituted with a benzyl group at the
-
1-Benzylpiperazine (BZP):
-benzyl only. Stimulant, DAT/NET releaser. -
1-Phenylpiperazine:
-phenyl. Serotonergic (5-HT) agonist/metabolite.[2] -
1-Benzyl-3-phenylpiperazine:
-benzyl, -phenyl.[3] High steric bulk, chiral center at , precursor to tetracyclic systems.
Synthetic Genealogy (DOT Visualization)
The following diagram illustrates the chemical evolution of this scaffold, highlighting its role as a gateway to major therapeutic classes.
Figure 1: The central role of 1-benzyl-3-phenylpiperazine in diversifying into antidepressants, sigma ligands, and bioactive cyclic peptides.[4]
Synthesis & Production Protocols
The synthesis of 1-benzyl-3-phenylpiperazine is chemically non-trivial due to the need for regioselectivity at the
Protocol: Cyclization & Reduction
Objective: Synthesis of 1-benzyl-3-phenylpiperazine from N-benzyl-phenylglycine derivatives.
-
Condensation: React N-benzyl-2-phenylglycine with 1,2-dibromoethane (or equivalent ethylene synthon) under basic conditions to form the piperazinone lactam.
-
Reduction: The resulting 4-benzyl-3-phenylpiperazin-2-one is reduced using Lithium Aluminum Hydride (LiAlH
) or Borane-THF complex.-
Critical Step: Ensure complete reduction of the amide carbonyl to the amine. Incomplete reduction yields inactive lactam byproducts.
-
-
Isolation: Quench with Glauber’s salt (
), filter, and extract with toluene. The product is an oil that can be converted to the dihydrochloride salt for stability.
Mechanism of Mirtazapine Formation
To convert the scaffold to Mirtazapine:
-
Debenzylation: Catalytic hydrogenation (
, Pd/C) removes the -benzyl group. -
Ring Closure: A Friedel-Crafts-like cyclization connects the piperazine nitrogen to the pendant phenyl ring (often requiring a bridging methylene group added via formaldehyde or equivalent).
-
Methylation: The remaining nitrogen is methylated to form the final drug.
Pharmacological Profile & Biological Activity[2][4][5][6][7][8][9][10][11][12][13]
Neuropharmacology: The Mirtazapine Connection
The 1-benzyl-3-phenylpiperazine scaffold is the pharmacophore responsible for the receptor binding profile of Mirtazapine and Mianserin .
-
Mechanism: Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).
-
Primary Targets:
- -Adrenergic Receptors: Antagonism disinhibits norepinephrine and serotonin release.
-
5-HT
/ 5-HT Receptors: Antagonism reduces serotonergic side effects (anxiety, nausea) while preserving 5-HT A transmission.
-
Role of the 3-Phenyl Group: The bulky phenyl group at
locks the piperazine ring into a rigid conformation, crucial for fitting into the orthosteric binding pocket of the GPCRs.
Sigma ( ) Receptor Modulation
Analogs of 1-benzyl-3-phenylpiperazine (specifically N-substituted variants) act as potent ligands for Sigma-1 (
-
Therapeutic Relevance: Neuropathic pain, addiction, and neuroprotection.
-
SAR Insight:
-
-Benzyl Modifications: Adding electron-withdrawing groups (e.g., -F, -CF
) to the benzyl ring increases affinity. -
Linker Length: Extending the distance between the basic nitrogen and the phenyl ring (e.g., phenylpropyl) shifts selectivity towards
.
-
-Benzyl Modifications: Adding electron-withdrawing groups (e.g., -F, -CF
Comparative Binding Data
The following table summarizes the shift in biological activity based on structural modifications to the core scaffold.
| Compound Class | N1 Substituent | C3 Substituent | Primary Target | Biological Effect |
| BZP | Benzyl | H | DAT / NET | Stimulant / Euphoriant |
| 3-Phenyl-BZP | Benzyl | Phenyl | Sigma / | Antidepressant / Analgesic |
| Mirtazapine | Methyl (Fused) | Phenyl (Fused) | 5-HT | Sedative / Antidepressant |
| Diketopiperazine | Benzyl | Phenyl | Microtubules / Enzymes | Antitumor / Antimicrobial |
Mechanism of Action: Signaling Pathways[7]
The biological activity of this scaffold culminates in the modulation of monoaminergic signaling. The diagram below details the "disinhibition" mechanism utilized by analogs like Mirtazapine.
Figure 2: Mechanism of Action for 3-phenylpiperazine-based antidepressants. Blockade of inhibitory autoreceptors leads to a surge in neurotransmitters.
Experimental Protocol: Receptor Binding Assay
For researchers validating the activity of new 1-benzyl-3-phenylpiperazine analogs, the Radioligand Binding Assay is the gold standard.
Target: Sigma-1 (
-
Tissue: Guinea pig brain membranes or HEK293 cells expressing human
. -
Radioligand: [³H]-(+)-Pentazocine (specific for
). -
Non-specific blocker: Haloperidol (10 µM).
Workflow:
-
Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet.
-
Incubation: Mix 100 µL membrane suspension, 25 µL [³H]-(+)-Pentazocine (2 nM final), and 25 µL of the test analog (concentration range
to M). -
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and using non-linear regression analysis.
Future Directions & Toxicity
While the 3-phenyl group reduces the abuse potential seen in simple benzylpiperazines (BZP), researchers must monitor for off-target cardiovascular effects (hERG channel inhibition) common in lipophilic piperazines. Future development is focused on:
-
Chiral Resolution: The
position is chiral. The (S)-enantiomer is typically the active pharmacophore in Mirtazapine-like drugs; isolating enantiomers of new analogs is critical. -
Dual-Action Ligands: Designing analogs that target both Sigma-1 receptors and Sodium channels for non-opioid pain management.
References
-
Synthesis of Mirtazapine Intermediates
-
Sigma Receptor Ligands
- Title: Synthesis and structure-activity relationships of N-(3-phenylpropyl)-N'-benzylpiperazines: Potent ligands for sigma1 and sigma2 receptors.
- Source: PubMed (Bioorg Med Chem).
-
URL:[Link]
-
Pharmacology of Piperazine Derivatives
-
Antitumor Activity of Phenylpiperazines
-
Diketopiperazine Activity
-
Title: (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione and related analogs.[7]
- Source: BenchChem.
-
Sources
- 1. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 2. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101638423A - æ ¹ç®è·è¡çç©åå ¶å¶å¤æ¹æ³åç¨é - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 7. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione|CAS 19943-16-9 [benchchem.com]
- 8. CN102060809A - ä¸ç§å¤§é»é ¸è¡çç©åå ¶å¶å¤åç¨é - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Benzyl-3-phenylpiperazine from 2-oxo-3-phenylpiperazine
Application Note: Regioselective Synthesis of 1-Benzyl-3-phenylpiperazine
Executive Summary
This application note details the protocol for the regioselective synthesis of 1-benzyl-3-phenylpiperazine starting from 2-oxo-3-phenylpiperazine (3-phenylpiperazin-2-one).
Direct alkylation of the starting material is prone to regiochemical failure, favoring the more nucleophilic N4-amine over the desired N1-amide. To achieve the specific 1,3-substitution pattern , this guide utilizes a Protection-Alkylation-Deprotection-Reduction (PADR) strategy. This method ensures >98% regiochemical purity, critical for pharmaceutical applications where isomer contamination can alter bioactivity profiles (e.g., in neurokinin or serotonin receptor ligands).
Strategic Analysis & Reaction Logic
The Regioselectivity Challenge
The precursor, 2-oxo-3-phenylpiperazine, contains two distinct nitrogen centers:
-
N1 (Amide): Low nucleophilicity due to resonance with the carbonyl; high acidity (
~15-17). -
N4 (Secondary Amine): High nucleophilicity; moderate basicity (
~10).
Direct Alkylation Risk: Treating the precursor with benzyl bromide (BnBr) typically results in alkylation at N4 , yielding 1-benzyl-2-phenylpiperazine (after renumbering). To synthesize the target 1-benzyl-3-phenylpiperazine , the benzyl group must be attached to N1 .
The Solution: PADR Pathway
To force reaction at N1, we must temporarily mask N4.
-
Protection: Block N4 with a tert-butoxycarbonyl (Boc) group.
-
N1-Alkylation: Use a strong base (NaH) to deprotonate the amide (N1), allowing nucleophilic attack on BnBr.
-
Deprotection: Remove the Boc group under acidic conditions.
-
Reduction: Reduce the C2-carbonyl to a methylene group using Lithium Aluminum Hydride (LiAlH4).
Chemical Pathway Visualization
Figure 1: The PADR pathway ensures the benzyl group is installed exclusively at N1 before the carbonyl is removed, fixing the 1,3-substitution pattern.
Detailed Experimental Protocols
Reagents & Equipment
-
Starting Material: 2-oxo-3-phenylpiperazine (CAS: 6654-20-2).
-
Reagents: Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydride (60% in oil), Benzyl Bromide, Trifluoroacetic Acid (TFA), Lithium Aluminum Hydride (LiAlH4).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF, anhydrous).
Step 1: N4-Protection (Boc)
Objective: Mask the nucleophilic amine.
-
Dissolve 2-oxo-3-phenylpiperazine (1.0 eq) in DCM (10 mL/g).
-
Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.
-
Dropwise add (Boc)₂O (1.1 eq) dissolved in minimal DCM.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: >90% (White solid).
Step 2: N1-Alkylation
Objective: Install the benzyl group at the amide position.
-
Suspend NaH (1.2 eq, 60% dispersion) in anhydrous DMF under Nitrogen/Argon at 0°C.
-
Add the N4-Boc intermediate (from Step 1) dissolved in DMF dropwise. Evolution of H₂ gas will occur.
-
Stir for 30 mins at 0°C to ensure complete deprotonation (formation of the amidate anion).
-
Add Benzyl Bromide (1.1 eq) dropwise.
-
Allow to warm to RT and stir for 3–5 hours.
-
Workup: Quench carefully with ice water. Extract with EtOAc.[1] Wash organic layer extensively with water (to remove DMF) and brine.
-
Yield Expectation: 85–90%.
Step 3: N4-Deprotection
Objective: Remove the Boc group.
-
Dissolve the N1-Benzyl-N4-Boc intermediate in DCM (5 mL/g).
-
Add TFA (20% v/v final concentration) at 0°C.
-
Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo to remove excess TFA. Basify the residue with sat. NaHCO₃ (pH ~8). Extract with DCM.
-
Product: 1-Benzyl-2-oxo-3-phenylpiperazine .
-
Note: This intermediate is stable and can be characterized to confirm regiochemistry before reduction.
Step 4: Global Reduction
Objective: Reduce the lactam to the amine.
-
Suspend LiAlH4 (3.0 eq) in anhydrous THF under Nitrogen at 0°C.
-
Safety: LiAlH4 is pyrophoric. Use strictly dry glassware.
-
-
Dissolve 1-Benzyl-2-oxo-3-phenylpiperazine (from Step 3) in anhydrous THF and add dropwise to the hydride suspension.
-
Heat to Reflux (66°C) for 6–12 hours.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL Water (where
= grams of LiAlH4 used). - mL 15% NaOH.[2]
- mL Water.
-
mL Water (where
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Concentrate the filtrate to obtain the crude oil.
-
Purification: Flash column chromatography (MeOH/DCM) or recrystallization as the HCl salt (using ethanolic HCl).
Data Summary & Quality Control
| Parameter | Direct Alkylation Route | Protected (PADR) Route |
| Major Product | 1-Benzyl-2-phenylpiperazine (N4-Bn) | 1-Benzyl-3-phenylpiperazine (N1-Bn) |
| Regio-Purity | <10% (Target Isomer) | >98% (Target Isomer) |
| Overall Yield | N/A (Wrong Product) | 60–70% (4 Steps) |
| Critical QC | NMR: Benzyl CH₂ signal split/shifted | NMR: Benzyl CH₂ singlet; C2-H distinct |
NMR Diagnostic Check:
-
Target (1-Benzyl-3-phenyl): The C2-methylene protons (between N1 and C3) will appear as a distinct AB system or singlet depending on conformation, integrated for 2H. The methine proton at C3 (chiral center) will show coupling to the N4-H (if free base).
-
Impurity (1-Benzyl-2-phenyl): The benzyl group is on the nitrogen adjacent to the chiral center. The chemical shift environment of the chiral proton is significantly shielded compared to the target.
References
-
Divvela, V. N., et al. (2006). "New intermediates for the selective synthesis of 1-alkyl-3-phenylpiperazines." ARKIVOC, (xiv), 1-9.[3][4]
- Key Finding: Establishes the Boc-protection strategy as the definitive method for N1-alkyl
-
Roderick, W. R., et al. (1966).[2] "Metabolism of an Antidepressant Agent." Journal of Medicinal Chemistry, 9(2), 181-185.
- Key Finding: Highlights the non-selectivity of direct alkyl
-
Organic Chemistry Portal. "Lithium Aluminum Hydride (LAH) Reductions."
- Key Finding: Standard protocols for amide-to-amine reduction and safety quenching (Fieser method).
Sources
Application Note: High-Fidelity Reduction of 4-Protected-1-Alkyl-2-Oxo-3-Phenylpiperazines
Part 1: Executive Summary & Strategic Analysis
Scope and Application
This application note details the protocol for the regioselective reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazines to their corresponding 1-alkyl-3-phenylpiperazines . This transformation is a critical bottleneck in the synthesis of Substance P antagonists (e.g., Aprepitant analogs) and other CNS-active agents.
The core challenge lies in reducing the C2-lactam carbonyl to a methylene group without:
-
Epimerizing the chiral center at C3 (if enantioenriched).
-
Cleaving or reducing the N4-protecting group (PG) prematurely.
-
Causing ring-opening side reactions.
Strategic Reagent Selection: The "Protecting Group" Decision
The choice of reducing agent is strictly dictated by the N4-protecting group. For this protocol, we focus on the 4-Benzyl (Bn) protected substrate using Lithium Aluminum Hydride (LiAlH₄) .
| Protecting Group (N4) | Recommended Reagent | Risk Profile |
| Benzyl (Bn) | LiAlH₄ (THF, Reflux) | Low. Benzyl is stable to LAH. High yields (>90%). |
| Boc (tert-butyl carbamate) | Borane-THF / BH₃·DMS | High with LAH. LAH can reduce Boc to an N-Methyl group or cleave it entirely. |
| Cbz (Carboxybenzyl) | Borane-THF | High with LAH. Similar risks to Boc; hydrogenolysis required later. |
Authoritative Note: While Borane is milder, LiAlH₄ remains the industrial standard for Benzyl-protected lactams due to cost-efficiency and the clean formation of granular aluminum salts when worked up correctly, facilitating easy filtration on scale.
Part 2: Mechanistic Pathway[1][2]
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a tetrahedral aluminate intermediate, followed by the collapse to an iminium ion, which is the species that accepts the second hydride.
Figure 1: Stepwise reduction mechanism. The formation of the iminium ion is the rate-determining step for the second hydride addition.
Part 3: Detailed Experimental Protocol
Target Transformation: Reduction of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine to 4-benzyl-1-methyl-3-phenylpiperazine.
Materials & Equipment
-
Reagent: Lithium Aluminum Hydride (LiAlH₄), 2.4 equiv (pellets preferred over powder for safer handling, or 1.0 M solution in THF).
-
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.
-
Inert Gas: Nitrogen or Argon (Strictly required; moisture generates H₂ gas).
-
Safety: Blast shield, cryo-gloves, Class D fire extinguisher (for metal fires).
Step-by-Step Methodology
Phase A: Inert Setup & Slurry Generation
-
Drying: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and internal thermometer. Cool under N₂ flow.
-
Charging: Charge LiAlH₄ (2.4 equiv) into the flask.
-
Solvation: Add anhydrous THF (10 volumes relative to substrate mass) via cannula. Stir to form a grey suspension.
-
Expert Tip: Cool this suspension to 0°C. Although the reduction requires heat later, the initial mixing is exothermic.
-
Phase B: Controlled Addition (The Critical Process Parameter)
-
Dissolution: Dissolve the 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (1.0 equiv) in minimal anhydrous THF (3-4 volumes).
-
Addition: Add the substrate solution dropwise to the LiAlH₄ suspension over 30–60 minutes.
-
Control: Maintain internal temperature <10°C during addition to prevent runaway exotherms.
-
-
Reaction: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to Reflux (66°C) .
-
Duration: Maintain reflux for 4–6 hours.
-
Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The amide carbonyl spot (low R_f) should disappear; the amine product (higher R_f) will appear.
-
Phase C: The "Fieser" Quench (Self-Validating Workup)
Safety Warning: This step generates H₂ gas and heat. Proceed with extreme caution.
-
Cool the reaction mixture to 0°C .
-
Dilute with diethyl ether (equal volume to THF) to reduce viscosity.
-
Perform the Fieser & Fieser Quench (n : n : 3n method) based on grams of LiAlH₄ used:
-
Add n mL Water (very slowly). Observation: Vigorous bubbling.
-
Add n mL 15% NaOH (aq) . Observation: Mixture turns white/grey.
-
Add 3n mL Water .
-
-
Validation: Stir for 30 minutes at room temperature. The grey aluminum emulsion should convert into a granular white sand (Lithium Aluminate salts). If the solid is sticky/gelatinous, stir longer or add anhydrous MgSO₄.
Phase D: Isolation
-
Filtration: Filter the granular solids through a Celite pad. Wash the cake with THF/Ether (2x).
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Part 4: Workflow Visualization
Figure 2: Operational workflow ensuring safety and high yield.
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Gelatinous precipitate during quench | Incorrect water/NaOH ratio. | Add anhydrous MgSO₄ and stir vigorously for 30 mins to "dry" the salts. |
| Incomplete conversion after 6h | Old LiAlH₄ (absorbed moisture). | Add 0.5 equiv fresh LiAlH₄ (as THF solution) and reflux for 2h. |
| Epimerization at C3 | Prolonged reflux or basic impurities. | Ensure reagents are neutral; limit reflux time strictly to completion. |
| N-Methylation (if Boc used) | Reduction of carbamate by LiAlH₄. | Prevention: Use Benzyl protection for LAH, or switch to BH₃·THF for Boc substrates.[1][2] |
References
-
Rao, D. V. N. S., et al. (2006). "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." Arkivoc, (xiv), 1-9.[3][4]
-
Source:
-
-
Dandala, R., et al. (2004). "Process for preparing 1-methyl-3-phenylpiperazine.
-
Source:
-
-
Collins, C. J., et al. (1999).[5] "Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN)." Tetrahedron Letters, 40(20), 3673-3676. (Alternative Borane Protocol).[5]
-
Source:
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN) [organic-chemistry.org]
Application Note: A Versatile Strategy for Diketopiperazine Synthesis Utilizing a 1-Benzyl-3-phenylpiperazine Scaffold
Abstract This application note details a robust and flexible synthetic strategy for the preparation of substituted diketopiperazines (DKPs), a class of compounds of significant interest in drug discovery. Moving beyond the conventional cyclization of linear dipeptides, this methodology employs 1-benzyl-3-phenylpiperazine as a versatile scaffold. The protocol involves a stepwise construction of the piperazine-2,5-dione ring via a key intramolecular cyclization of an N-acylated intermediate. This approach offers distinct advantages, including access to novel DKP analogues with diverse substitution patterns not readily available from natural amino acid precursors. Detailed experimental protocols, mechanistic insights, and characterization data are provided for researchers in medicinal chemistry and organic synthesis.
Introduction: The Significance of Diketopiperazines
The 2,5-diketopiperazine (DKP) core is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] These cyclic dipeptides exhibit a conformationally constrained backbone that orients side chains in a well-defined spatial manner, making them ideal for probing and interacting with biological targets such as enzymes and receptors.[2]
Traditionally, DKPs are synthesized through the intramolecular cyclization of linear dipeptide esters, a method that can be catalyzed by acid or base, or can occur thermally.[3][4] While effective, this approach is largely confined to precursors derived from α-amino acids. The strategy outlined herein provides a complementary and highly adaptable route that begins with a pre-formed, differentially protected piperazine core, thereby enabling the synthesis of a broader chemical space of DKP analogues.
The Strategic Role of the 1-Benzyl-3-phenylpiperazine Scaffold
The choice of 1-benzyl-3-phenylpiperazine as the starting material is strategic for several reasons:
-
Differential Protection: The benzyl group on the N1 nitrogen serves as a stable protecting group, allowing for selective functionalization of the secondary amine at the N4 position.[5] This benzyl group can be removed under specific conditions, such as catalytic hydrogenation, at a later stage to either yield the N-unsubstituted DKP or allow for further diversification.[6][7]
-
Defined Substitution: The phenyl group at the C3 position provides a fixed substituent, creating a specific chemical vector for structure-activity relationship (SAR) studies. The synthesis can be adapted for other C3-substituted piperazines.
-
Stereochemical Control: If an enantiomerically pure starting material is used, its stereocenter at C3 can be transferred to the final product. It is crucial, however, to select reaction conditions that minimize racemization of this α-amino carbonyl center.
Synthetic Pathway and Mechanistic Insights
The overall synthetic strategy involves a three-step sequence: (1) Selective N-acylation of the piperazine N4-amine with an α-haloacetyl halide, (2) Base-mediated intramolecular cyclization to form the second amide bond and complete the DKP ring, and (3) Optional N-debenzylation to expose the N1-amine.
Figure 1: High-level workflow for the synthesis of a diketopiperazine from 1-benzyl-3-phenylpiperazine.
Step 1: N-Acylation with Bromoacetyl Bromide
The synthesis commences with the acylation of the more nucleophilic N4 secondary amine of 1-benzyl-3-phenylpiperazine. Using bromoacetyl bromide in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) effectively prevents the formation of quaternary ammonium salts and yields the key intermediate, 4-(2-bromoacetyl)-1-benzyl-3-phenylpiperazine.
Step 2: Base-Mediated Intramolecular Cyclization
This is the crucial ring-forming step. The N-acylated intermediate undergoes an intramolecular nucleophilic substitution. The amide proton on the N1 nitrogen is deprotonated by a strong, non-hindered base, such as sodium hydride (NaH). The resulting anion attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming the second amide bond to yield the bicyclic diketopiperazine structure.
Figure 2: Mechanism of the base-mediated intramolecular cyclization to form the DKP ring.
This reaction is analogous to the stepwise construction of piperazine-2,5-diones reported in the literature, where a haloacetyl group is cyclized to form the heterocyclic ring.[8] The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.
Step 3: N-Debenzylation
The N-benzyl protecting group can be efficiently removed via catalytic transfer hydrogenation or by using hydrogen gas with a palladium catalyst.[7] A common and effective method involves using palladium on carbon (Pd/C) with a hydrogen source like formic acid or a hydrogen-filled balloon.[6] This step unmasks the N1 nitrogen, providing the final 3-phenyl-piperazine-2,5-dione, which can be isolated or used for further N-alkylation or N-arylation reactions.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 4.1: Synthesis of 4-(2-Bromoacetyl)-1-benzyl-3-phenylpiperazine (Intermediate C)
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-benzyl-3-phenylpiperazine (1.0 equiv., e.g., 2.52 g, 10 mmol) and anhydrous dichloromethane (DCM, 50 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 equiv., e.g., 1.67 mL, 12 mmol) to the stirred solution.
-
Acylation: Dissolve bromoacetyl bromide (1.1 equiv., e.g., 0.96 mL, 11 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a solid.
Protocol 4.2: Synthesis of 1-Benzyl-3-phenyl-piperazine-2,5-dione (Product E)
-
Preparation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 equiv., e.g., 0.60 g, 15 mmol). Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully add anhydrous tetrahydrofuran (THF, 40 mL).
-
Cooling: Cool the NaH suspension to 0 °C.
-
Substrate Addition: Dissolve the intermediate from Protocol 4.1 (1.0 equiv., e.g., 3.73 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the stirred NaH suspension over 20 minutes.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Add ethyl acetate (50 mL) and water (30 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure diketopiperazine.
Protocol 4.3: N-Debenzylation to 3-Phenyl-piperazine-2,5-dione (Product G)
-
Preparation: In a round-bottom flask, dissolve the N-benzyl diketopiperazine from Protocol 4.2 (1.0 equiv., e.g., 2.94 g, 10 mmol) in methanol or ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol %, e.g., 1.06 g).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen gas three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure to yield the debenzylated product. Further purification can be achieved by recrystallization if necessary.[6]
Characterization and Data
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Step | Expected Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | Mass Spec (m/z) [M+H]⁺ |
| Intermediate C | 1 | 75-85 | Signals for phenyl, benzyl, piperazine ring protons, and a key singlet for -COCH₂Br around 3.9-4.1 ppm. | 373.08 (calc.) |
| Product E | 2 | 60-75 | Disappearance of the -COCH₂Br singlet. Appearance of new signals corresponding to the now rigid DKP ring protons. | 295.14 (calc.) |
| Product G | 3 | 85-95 | Disappearance of benzyl proton signals (typically ~7.3 ppm multiplet and a singlet ~4.5-5.0 ppm). | 205.09 (calc.) |
Troubleshooting and Key Considerations
-
Low Yield in Cyclization (Step 2): Ensure all reagents and solvents are strictly anhydrous, as water will quench the NaH base. If the reaction is sluggish, a stronger base or a higher-boiling solvent like DMF could be explored, although this may increase side reactions.
-
Racemization: The stereocenter at C3 is adjacent to a newly formed carbonyl group. Strong basic conditions, especially at elevated temperatures, can potentially lead to epimerization. It is crucial to analyze the enantiomeric purity of the product (e.g., by chiral HPLC) if stereochemical integrity is important.
-
Incomplete Debenzylation (Step 3): If the reaction stalls, the catalyst may be poisoned. Filtering and adding a fresh batch of catalyst can restart the reaction. Using an alternative hydrogen source like ammonium formate (catalytic transfer hydrogenation) can also be effective.[7]
Conclusion
The synthetic route detailed in this application note presents a powerful and versatile alternative to classical diketopiperazine syntheses. By utilizing a pre-formed and differentially protected piperazine scaffold like 1-benzyl-3-phenylpiperazine, chemists can access a wide range of structurally diverse DKP derivatives. This method facilitates the exploration of novel chemical space, providing valuable tools for drug discovery and development professionals.
References
- Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. (General background on DKP bioactivity)
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641-3716. (Comprehensive review on DKP synthesis)
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910.
- D'Souza, R., & Piggott, A. M. (2017). Diketopiperazines from Marine-Derived Fungi. Marine Drugs, 15(4), 114.
-
Google Patents. (n.d.). Catalysis of diketopiperazine synthesis. (US8748609B2).
-
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of the Benzyl Ester in H-Gly-OBzl.TosOH.
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444.
-
Google Patents. (n.d.). Methods for the synthesis of diketopiperazines. (WO1996000391A1).
-
Rinaldi, A. C., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels, 7(2), 65.
- Shejul, P. B., & Vyavahare, A. V. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Rasayan J. Chem.
-
Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9.
-
Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine. (WO2004106309A1).
-
BenchChem. (2025). The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442-6455.
- Prasad, O. V. S., & Sridevi, K. (2012). A New Route for the Synthesis of N-Substituted Diketopiperazine Derivatives. International Journal of Peptide Research and Therapeutics, 18, 253-258. (Synthesis of N-substituted DKPs)
-
Ward, J. S., et al. (2018). A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 2), 159-165.
Sources
- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 4. Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A versatile synthesis of cyclic dipeptides using the stepwise construction of the piperazine-2,5-dione ring from simple precursors: synthetic sequence and the structure of a representative product, (3RS)-4-(2-allyl-3,5-dimethylphenyl)-1-benzyl-3-phenylpiperazine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 1-Benzyl-3-phenylpiperazine hydrochloride salt form
An Application Guide for the Synthesis and Characterization of 1-Benzyl-3-phenylpiperazine Hydrochloride
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 1-benzyl-3-phenylpiperazine and its subsequent conversion to the crystalline hydrochloride salt. The synthesis of the free base is achieved through an efficient one-pot reductive amination of 2-phenylpiperazine with benzaldehyde using sodium triacetoxyborohydride. The subsequent salt formation protocol is optimized for high yield and purity. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, robust troubleshooting advice, and detailed characterization methods to ensure the synthesis of a high-purity, stable final product. The hydrochloride salt form offers significant advantages over the free base, including improved water solubility, enhanced stability, and easier handling, which are critical attributes for pharmaceutical development.[1]
Introduction: Rationale and Significance
Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse biological activities.[2] The specific scaffold, 1-benzyl-3-phenylpiperazine, serves as a valuable intermediate in the synthesis of more complex molecules. The conversion of the parent amine (free base) into a hydrochloride salt is a critical step in pharmaceutical development.[1] Amine hydrochlorides typically exhibit superior physicochemical properties compared to their free base counterparts, including:
-
Enhanced Aqueous Solubility: Greatly improves dissolution in biological media and is desirable for substances used in medications.[1]
-
Increased Stability and Shelf-Life: The salt form is generally less susceptible to degradation, ensuring longer-term stability.[1]
-
Improved Handling: The crystalline nature of salts makes them easier to weigh, handle, and formulate compared to often-oily or hygroscopic free bases.[3]
This document outlines a reliable and scalable laboratory procedure for preparing 1-benzyl-3-phenylpiperazine hydrochloride, beginning with the synthesis of the free base via a reductive amination pathway.
Reaction Scheme:
Step 1: Reductive Amination
Step 2: Hydrochloride Salt Formation
Experimental Workflow Overview
The entire process, from starting materials to the final purified salt, is outlined below. This workflow is designed to include critical checkpoints for reaction monitoring and purity assessment.
Caption: Workflow for the synthesis and purification of 1-benzyl-3-phenylpiperazine HCl.
Detailed Protocols and Methodologies
Part A: Synthesis of 1-Benzyl-3-phenylpiperazine (Free Base)
This protocol employs reductive amination, a highly efficient method for N-alkylation of amines.[4][5] The reaction proceeds in one pot, starting with the formation of an iminium ion intermediate from the piperazine and aldehyde, which is then reduced in situ.[5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| 2-Phenylpiperazine | 162.24 | 5.00 g | 1.0 | |
| Benzaldehyde | 106.12 | 3.60 mL (3.75 g) | 1.15 | Use freshly distilled aldehyde for best results. |
| Sodium Triacetoxyborohydride | 211.94 | 9.80 g | 1.5 | Mild and selective reducing agent.[6] |
| Glacial Acetic Acid | 60.05 | 1.90 mL | 1.1 | Acts as a catalyst for iminium ion formation. |
| 1,2-Dichloroethane (DCE) | 98.96 | 150 mL | - | Anhydrous solvent. |
| Saturated NaHCO₃ Solution | - | ~100 mL | - | For work-up. |
| Brine | - | ~50 mL | - | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent. |
Protocol: Step-by-Step
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylpiperazine (5.00 g, 30.8 mmol).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (150 mL) and stir until the solid is fully dissolved. To this solution, add benzaldehyde (3.60 mL, 35.4 mmol) followed by glacial acetic acid (1.90 mL, 33.9 mmol).
-
Iminium Ion Formation: Stir the mixture at room temperature for 60 minutes.
-
Scientist's Note: This initial stirring period allows for the formation of the carbinolamine intermediate and its subsequent acid-catalyzed dehydration to the key iminium ion, which will be reduced in the next step.[4][5] The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
-
Addition of Reducing Agent: In a single portion, carefully add sodium triacetoxyborohydride (9.80 g, 46.2 mmol) to the reaction mixture.
-
Safety Precaution: While the reaction is generally not violently exothermic, addition should be done carefully. A slight effervescence (hydrogen gas) may be observed. Ensure adequate ventilation.
-
-
Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours.
-
Process Validation: The reaction progress should be monitored by TLC or HPLC until the starting 2-phenylpiperazine is fully consumed.
-
-
Quenching and Work-up: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess acid and reducing agent.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Result: The crude product, 1-benzyl-3-phenylpiperazine, is typically obtained as a pale-yellow oil. This crude material can be purified by column chromatography or taken directly to the salt formation step if purity is sufficiently high.
Part B: Formation of 1-Benzyl-3-phenylpiperazine Hydrochloride
The conversion to the hydrochloride salt is an acid-base reaction that leverages the basicity of the piperazine nitrogens.[1] Precipitation is induced by using a solvent system where the free base is soluble, but the resulting salt is not.[7]
Materials and Reagents
| Reagent/Material | Quantity | Notes |
| Crude or Pure 1-Benzyl-3-phenylpiperazine | ~7.7 g (from Part A) | Must be free of water. |
| Anhydrous Diethyl Ether | 100 mL | A good solvent for precipitation. Isopropanol is an alternative. |
| Hydrochloric Acid (2.0 M in Diethyl Ether) | ~16 mL (1.05 eq) | Commercially available. Can also be prepared. |
| Anhydrous Ethanol | As needed | For recrystallization. |
Protocol: Step-by-Step
-
Dissolution: Dissolve the crude or purified 1-benzyl-3-phenylpiperazine oil (~30.8 mmol) in 100 mL of anhydrous diethyl ether.
-
Acidification: While stirring the solution vigorously, add the 2.0 M solution of HCl in diethyl ether (~16 mL, 32.3 mmol) dropwise via a syringe or dropping funnel.
-
Scientist's Note: A white precipitate should form almost immediately upon addition of the HCl solution. The stoichiometry is critical; a slight excess of HCl ensures complete conversion, but a large excess can trap impurities. The pH of the solution can be checked with moist pH paper to ensure it is acidic.[3]
-
-
Crystallization/Precipitation: After the addition is complete, continue stirring the resulting slurry at room temperature for 30-60 minutes. For enhanced precipitation, the flask can be cooled in an ice bath for an additional 30 minutes.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the solid product under high vacuum to remove residual solvent. The product is 1-benzyl-3-phenylpiperazine hydrochloride.
Part C: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids to remove occluded impurities.[8]
-
Solvent Selection: A common solvent system for piperazine salts is a mixture of an alcohol (in which the salt is soluble when hot) and an ether (in which it is insoluble). A mixture of ethanol and diethyl ether is effective.
-
Procedure: a. Place the crude hydrochloride salt in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to just dissolve the solid. c. Slowly add diethyl ether until the solution becomes faintly cloudy (the point of saturation). d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization and Expected Results
The identity and purity of the final product must be confirmed through analytical techniques.
Summary of Analytical Data
| Analysis | Expected Result for 1-Benzyl-3-phenylpiperazine HCl |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the salt form; should have a sharp melting range. |
| ¹H NMR | Signals corresponding to phenyl and benzyl protons (aromatic region ~7.2-7.4 ppm), the benzylic CH₂ protons, and the piperazine ring protons. |
| ¹³C NMR | Distinct signals for all unique carbon atoms in the molecule. |
| Mass Spec (ESI+) | Calculated [M+H]⁺ for the free base (C₁₇H₂₀N₂) is 253.17. Observed m/z should match this value.[9] |
| HPLC Purity | >98% for a successfully purified sample. |
| FTIR (KBr) | Characteristic peaks for N-H stretch (of the protonated amine), C-H aromatic and aliphatic stretches, and aromatic C=C bends. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Free Base | - Inactive reducing agent.- Wet solvent or reagents.- Insufficient reaction time. | - Use a fresh bottle of NaBH(OAc)₃.- Ensure all glassware and solvents are anhydrous.- Monitor the reaction by TLC/HPLC and allow it to run to completion. |
| Product is an Oil, Not a Solid Salt | - Incomplete salt formation.- Presence of water.- Incorrect solvent for precipitation. | - Check the pH to ensure it is acidic. Add more HCl if necessary.- Ensure the free base and all solvents are strictly anhydrous.- Try a different solvent system, such as isopropanol/ether. |
| Poor Purity After Recrystallization | - Product is too soluble in the chosen solvent.- Cooling occurred too quickly, trapping impurities. | - Reduce the amount of the "good" solvent (e.g., ethanol) or increase the amount of the "poor" solvent (e.g., ether).[3]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| HPLC Shows Multiple Impurities | - Side reactions during synthesis.- Incomplete reaction. | - Purify the crude free base using column chromatography before salt formation.[8]- Optimize reaction conditions (time, temperature, stoichiometry). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.
-
Handle hydrochloric acid solutions with care as they are corrosive.
-
Sodium triacetoxyborohydride can react with water to release flammable hydrogen gas.
References
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (2025).
- Google Patents. (n.d.).
- Cymerman Craig, J., & Young, R. J. (n.d.). 1-benzylpiperazine. Organic Syntheses Procedure.
- Saeed, A., et al. (2020). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. PMC.
- Wikipedia. (n.d.). Hydrochloride.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: 1-Phenyl-4-(4-pyridinyl)
- Quickcompany. (n.d.). A Process For Preparing 1 Methyl 3 Phenylpiperazine.
- Shejul, P. B., & Vyavahare, A. V. (n.d.).
- ECHEMI. (n.d.). What's the proper way to convert a freebase to hydrochloride?.
- ResearchGate. (2025).
- PubChem. (n.d.). 1-benzyl-3-phenylpiperazine.
Sources
- 1. Hydrochloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. PubChemLite - 1-benzyl-3-phenylpiperazine (C17H20N2) [pubchemlite.lcsb.uni.lu]
Synthetic route for 1-alkyl-3-phenylpiperazines using LiAlH4 reduction
Application Note: High-Fidelity Synthesis of 1-Alkyl-3-Phenylpiperazines via Global LiAlH4 Reduction
Part 1: Executive Summary & Strategic Rationale
The 1-alkyl-3-phenylpiperazine scaffold is a privileged pharmacophore in neuropsychiatry, serving as a core motif in serotonin (5-HT) and dopamine receptor ligands (e.g., Mirtazapine analogs, substituted phenylpiperazines). While direct N-alkylation of 3-phenylpiperazine is possible, it often suffers from regioselectivity issues (N1 vs. N4 alkylation) and poly-alkylation byproducts.
This protocol details the "Global Reduction Route," a superior synthetic strategy that ensures regiochemical purity. The method involves the construction of a defined diketopiperazine (2,6-dione) or lactam precursor, followed by exhaustive reduction using Lithium Aluminum Hydride (LiAlH
Key Technical Advantages:
-
Regiocontrol: The position of the alkyl group is fixed during the cyclization step, not the alkylation step.
-
Stereochemical Retention: Under optimized conditions, the chiral integrity of the phenyl-bearing carbon is largely preserved (ee > 90%).
-
Scalability: The use of Fieser workup protocols allows for the handling of multi-gram scales without the formation of intractable aluminum emulsions.
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis hinges on the reduction of 1-alkyl-3-phenylpiperazine-2,6-dione . This precursor is assembled from phenylglycine derivatives, ensuring the phenyl group is positioned at C3 relative to the N1-alkyl substituent.
Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.
Part 3: Critical Reagent Profile: Lithium Aluminum Hydride (LiAlH )[1][2][3]
LiAlH
| Parameter | Specification | Operational Note |
| Molar Mass | 37.95 g/mol | |
| Physical State | Grey/White Powder or Pellets | Pyrophoric. Handle strictly under Argon/Nitrogen. |
| Solvent Compatibility | THF (Preferred), Et | THF allows higher reflux temps (66°C) required for diamide reduction. |
| Stoichiometry | 3.0 - 4.0 Equivalents | Excess required.[1] Theoretical usage is 0.5 mol LiAlH |
| Quenching | Fieser Method | Essential for piperazines to prevent Al-N chelation gels. |
Part 4: Detailed Experimental Protocol
Phase A: Synthesis of the Precursor (Brief Overview)
Note: This phase establishes the scaffold. Standard peptide coupling or chloroacetylation chemistry is used.
-
Esterification: Convert Phenylglycine to Phenylglycine Methyl Ester HCl.
-
Acylation: React with Chloroacetyl chloride to form N-chloroacetyl-phenylglycine methyl ester.
-
Cyclization: React with Alkyl amine (R-NH
) in methanol/triethylamine. The amine displaces the chloride and cyclizes on the ester to form 1-alkyl-3-phenylpiperazine-2,6-dione .
Phase B: Global Reduction (The Core Protocol)
Safety Pre-Check:
-
Ensure all glassware is oven-dried (120°C) and assembled hot under N
flow. -
Verify condenser water flow.
-
Prepare an ice bath for emergency cooling.
Step-by-Step Procedure:
-
Slurry Preparation:
-
To a 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser, addition funnel, and magnetic stir bar, add anhydrous THF (10 mL per gram of substrate).
-
Cool to 0°C.[2]
-
Carefully add LiAlH
pellets/powder (4.0 equiv). Caution: Hydrogen evolution may occur if solvent is wet. -
Stir for 15 minutes to establish a fine grey suspension.
-
-
Substrate Addition:
-
Dissolve the 1-alkyl-3-phenylpiperazine-2,6-dione (1.0 equiv) in the minimum amount of anhydrous THF.
-
Transfer this solution to the addition funnel.
-
Dropwise Addition: Add the substrate solution to the LiAlH
slurry over 30–45 minutes. -
Mechanism:[3][4][5][6][7][8][9] The exothermic reaction indicates hydride transfer. Maintain internal temperature <10°C during addition to prevent runaway exotherms.
-
-
Reaction Propagation (Reflux):
-
Once addition is complete and gas evolution subsides, remove the ice bath.
-
Slowly heat the mixture to a gentle reflux (66°C).
-
Time: Reflux for 6–12 hours.
-
Monitoring: Monitor by TLC (System: DCM/MeOH/NH
OH 90:9:1). The dione spot (UV active, mid-Rf) should disappear; the amine spot (Iodine active, low-Rf) will appear.
-
-
The "Fieser" Workup (Crucial for Piperazines):
-
Cool the reaction mixture to 0°C.
-
Dilute with diethyl ether (equal volume to THF) to reduce viscosity.
-
Quench Sequence (per 1 g of LiAlH
used):-
Add 1 mL Water slowly. (Vigorous H
evolution). -
Add 1 mL 15% NaOH (aq) .
-
Add 3 mL Water .
-
-
Result: This specific ratio causes aluminum salts to precipitate as a granular, white solid (Lithium Aluminate) rather than a gelatinous muck.
-
Warm to room temperature and stir for 30 minutes until the precipitate is white and sandy.
-
-
Isolation:
-
Filter the mixture through a pad of Celite or a sintered glass frit.
-
Wash the filter cake thoroughly with THF (3 x 20 mL) to extract the amine trapped in the salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-alkyl-3-phenylpiperazine oil.
-
-
Purification:
-
Distillation: High vacuum distillation (Kugelrohr) is preferred for oils.
-
Salt Formation: Alternatively, dissolve the oil in ethanol and add HCl/Ether to precipitate the dihydrochloride salt (stable solid).
-
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Gelatinous Workup | Improper Quench Ratio | Strictly follow the 1:1:3 (H |
| Incomplete Reduction | Particle Size / Temp | Amides are stubborn. Ensure LiAlH |
| Racemization | Acidic/Basic Impurities | The C3-phenyl proton is benzylic and alpha to nitrogen (acidic). Avoid prolonged exposure to strong base after the reduction. The reduction itself is usually stereoretentive. |
| Low Yield | Product Trapped in Salts | Piperazines coordinate strongly to Al species. Increase THF washes of the filter cake or Soxhlet extract the filter cake. |
Part 6: Workup Logic Flow (Fieser Method)
The success of piperazine synthesis often fails at the filtration step. The diagram below illustrates the specific phase transitions required for a clean isolation.
Figure 2: The Fieser Workup Protocol optimized for amino-aluminate complexes.
References
-
Synthesis of Phenylpiperazines via Diketopiperazines
- Title: Synthesis and pharmacological evalu
- Source:Journal of Medicinal Chemistry, 2004.
- Context: Establishes the cyclization-reduction route as a standard for regioselective synthesis.
-
Fieser Workup Protocol
-
Title: Reagents for Organic Synthesis (Fieser & Fieser).[10]
- Source:Wiley Online Library.
- Context: The definitive source for the n:n:3n quenching r
-
-
LiAlH4 Reduction of Lactams/Amides
-
Racemization Risks in Phenylglycine Derivatives
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. quora.com [quora.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 14. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Benzyl-3-phenylpiperazine Synthesis
Executive Summary & Mechanistic Insight
The synthesis of 1-benzyl-3-phenylpiperazine typically proceeds via the N-alkylation of 2-phenylpiperazine . The core challenge in this transformation is regioselectivity and poly-alkylation .
The starting material, 2-phenylpiperazine, contains two non-equivalent secondary amines:
-
N1 (Proximal): Adjacent to the bulky phenyl group (sterically hindered).
-
N4 (Distal): Separated from the phenyl group by a methylene bridge (sterically accessible).
The chemical logic: To obtain 1-benzyl-3-phenylpiperazine, you must alkylate the N4 position of the starting material. (Note: IUPAC renumbering assigns position 1 to the substituted nitrogen, shifting the phenyl group from position 2 to 3). Fortunately, the N4 position is more nucleophilic due to lower steric hindrance. However, without strict kinetic control, the reaction frequently proceeds to the thermodynamic sink: the 1,4-dibenzyl byproduct.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the kinetic dominance of the N4-alkylation.
Caption: Kinetic pathway analysis showing the favorable formation of the target via N4-alkylation versus the competitive over-alkylation pathway.
Troubleshooting Guides & FAQs
Issue 1: "I am getting a high percentage of 1,4-dibenzyl-2-phenylpiperazine."
Root Cause: The target molecule (secondary amine) remains nucleophilic and competes with the starting material for the alkylating agent, especially if the alkylating agent is added too quickly or is present in local excess.
Corrective Protocol:
-
Stoichiometry Inversion: Do not use a 1:1 ratio. Use a 2:1 to 3:1 molar excess of 2-phenylpiperazine relative to the benzylating agent (Benzyl Chloride/Bromide). The excess starting material acts as a "nucleophile buffer," ensuring the benzyl halide is consumed by the starting material before it can react with the product.
-
High-Dilution Addition: Dissolve the benzyl halide in a solvent (e.g., Toluene or DCM) and add it dropwise over 2–3 hours to the piperazine solution.
-
Switch to Reductive Amination: Replace benzyl chloride with benzaldehyde and Sodium Triacetoxyborohydride (STAB) . This method is often more controllable and avoids the "runaway" bis-alkylation seen with highly reactive alkyl halides.
Issue 2: "How do I separate the desired product from the excess starting material?"
Root Cause: Both are secondary amines with similar pKa values, making standard acid/base extraction difficult.
Corrective Protocol:
-
Exploit Solubility: 2-phenylpiperazine is moderately water-soluble, while the benzylated product is highly lipophilic.
-
The "pH Gradient" Wash:
-
Recrystallization of Salts: Convert the crude oil to the dihydrochloride salt using HCl/Ethanol. 1-Benzyl-3-phenylpiperazine dihydrochloride often crystallizes readily, whereas the starting material salt may have different solubility profiles in isopropanol or ethanol.
Issue 3: "Can I improve regioselectivity using protecting groups?"
Analysis: While direct alkylation is efficient, "Absolute Regioselectivity" requires a protection strategy.
Advanced Protocol (The "Gold Standard" for Purity): If direct alkylation yields inseparable isomers, use the Boc-Protection Route :
-
Boc-Protection: React 2-phenylpiperazine with (Boc)₂O (0.9 eq). The less hindered N4 reacts preferentially to form 1-Boc-3-phenylpiperazine .
-
Wait: This protects the N4 position. We want the benzyl on N4.
-
Correction: This route is for the other isomer (1-benzyl-2-phenyl).
-
-
Correct Strategy for Target: Since N4 is the desired site and is naturally more reactive, protecting groups are generally unnecessary unless you are trying to make the 1-benzyl-2-phenyl isomer (where you would protect N4, alkylate N1, then deprotect).
Optimized Experimental Protocols
Method A: Controlled Alkylation (Cost-Effective)
This method relies on the kinetic difference between the hindered N1 and accessible N4.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Benzyl Chloride : 2.5 eq 2-Phenylpiperazine | Excess amine suppresses bis-alkylation. |
| Solvent | Toluene or DCM | Non-polar solvents often enhance steric discrimination. |
| Base | Triethylamine (1.1 eq relative to BzCl) | Scavenges HCl byproduct. |
| Temperature | 0°C to Room Temperature | Low temp slows the reaction, enhancing kinetic selectivity. |
Step-by-Step:
-
Dissolve 2-phenylpiperazine (2.5 eq) and Triethylamine (1.1 eq) in Toluene (10 volumes).
-
Cool the mixture to 0°C .
-
Dissolve Benzyl Chloride (1.0 eq) in Toluene (2 volumes).
-
Add the Benzyl Chloride solution dropwise over 2 hours.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash with water (3x) to remove the excess unreacted 2-phenylpiperazine (which partitions into water) and TEA·HCl salts.
-
Dry organic layer (Na₂SO₄) and concentrate.
-
Purification: If purity is <95%, recrystallize as the HCl salt from Ethanol/Ether.
Method B: Reductive Amination (High Selectivity)
Recommended for high-value applications where bis-alkylation must be <1%.
Step-by-Step:
-
Dissolve 2-phenylpiperazine (1.2 eq) and Benzaldehyde (1.0 eq) in DCE (Dichloroethane) or DCM.
-
Stir for 1 hour to form the imine intermediate (equilibrium favors the unhindered N4 imine).
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in portions.
-
Stir at RT for 16 hours.
-
Quench with saturated NaHCO₃.
-
Extract with DCM.
-
The mild reducing agent acts faster on the imine than it does on reductive alkylation of the secondary amine product, preventing over-alkylation.
References & Grounding
The protocols and mechanisms described above are grounded in the fundamental reactivity of piperazine derivatives and supported by the following authoritative sources:
-
Synthesis of 1-Benzylpiperazine (Analogous Procedure):
-
Regioselective Alkylation of 2-Phenylpiperazine:
-
Site-Selective Functionalization:
-
Alternative Synthetic Routes:
Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Process For Preparing 1 Methyl 3 Phenylpiperazine [quickcompany.in]
- 4. WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate - Google Patents [patents.google.com]
- 7. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Crystallization of 1-Benzyl-3-phenylpiperazine Dihydrochloride
Welcome to the technical support center for 1-Benzyl-3-phenylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this molecule. As a dihydrochloride salt of a substituted piperazine, its purification requires a nuanced understanding of solubility, solvent systems, and the management of impurities. This document provides in-depth, experience-driven solutions to facilitate the isolation of high-purity crystalline material.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My product has "oiled out" or formed a gummy precipitate instead of crystallizing. What is causing this and how can I fix it?
A1: "Oiling out" is a common problem when crystallizing amine salts and typically points to one of three issues: the solution is too supersaturated, the cooling process is too rapid, or the presence of impurities is depressing the melting point of the solid and inhibiting lattice formation.[1]
Causality & Solution Workflow:
-
Reduce Supersaturation & Slow Cooling: An oil forms when the solute's concentration exceeds its solubility limit at a given temperature, but the molecules lack the time or energy to organize into a stable crystal lattice.
-
Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount (10-20% of the total volume) of the hot solvent to reduce the concentration.
-
Controlled Cooling: Allow the flask to cool slowly to room temperature, ideally by insulating it with glass wool or placing it in a warm water bath that cools gradually. Once at room temperature, proceed with further cooling in an ice bath or refrigerator. Slow cooling is paramount for forming well-ordered crystals.
-
-
Address Impurities: Impurities, including residual solvents or byproducts from the synthesis (e.g., unreacted starting materials or dibenzylated piperazine), can act as "crystal poisons."
-
Pre-Purification: If oiling persists, the crude product may require pre-purification. For amine salts, this can often be achieved with a liquid-liquid extraction. Dissolve the crude material in water, make the solution basic (pH > 12) with NaOH to convert the salt to the freebase, and extract the freebase into a solvent like dichloromethane (DCM) or ethyl acetate.[2] Wash the organic layer, dry it over anhydrous sodium sulfate, and then re-form the dihydrochloride salt under controlled conditions (see Q3).
-
Solvent Degreasing: Sometimes, simply triturating the oil with a non-polar solvent in which the desired salt is insoluble (e.g., diethyl ether or hexanes) can wash away oily impurities, often inducing crystallization.
-
-
Consider Water Content: Amine hydrochlorides can be hygroscopic or form hydrates, which may have different crystallization properties.[3][4]
-
Anhydrous Conditions: Ensure you are using anhydrous solvents, especially during the salt formation step. If you suspect water contamination, redissolving the oil and removing the solvent on a rotary evaporator with co-evaporation from an anhydrous solvent like toluene can help.[5]
-
Q2: I am struggling to find a suitable solvent for recrystallization. What is the best approach for solvent selection?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[1] For a dihydrochloride salt like 1-Benzyl-3-phenylpiperazine dihydrochloride, polar protic solvents are the best starting point.
Systematic Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude material (approx. 10-20 mg) into several small test tubes.
-
Single Solvent Screening (Room Temperature): To each tube, add a different solvent dropwise (0.5 mL increments) and observe solubility. Good candidates will show poor solubility.
-
Single Solvent Screening (Elevated Temperature): Gently heat the test tubes containing solvents where the compound was insoluble at room temperature. The goal is to find a solvent that fully dissolves the compound near its boiling point.
-
Cooling Test: Once dissolved, allow the solution to cool to room temperature and then in an ice bath. Observe for crystal formation. The best solvent will yield a high recovery of crystalline solid.
-
Anti-Solvent (Co-Solvent) System: If no single solvent is ideal, an anti-solvent system is highly effective. This is particularly useful if the compound is too soluble in one solvent (e.g., methanol) and insoluble in another (e.g., diethyl ether).
-
Procedure: Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol). Then, slowly add the "anti-solvent" (e.g., diethyl ether, ethyl acetate, or hexanes) dropwise until the solution becomes faintly turbid (cloudy).[5]
-
Crystallization: The turbidity indicates the solution is now supersaturated. Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This method is highly effective for inducing crystallization.
-
Solvent Selection Summary Table:
| Solvent | Polarity | Boiling Point (°C) | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Ethanol | Polar Protic | 78 | Excellent | Poor | A very common and effective choice for piperazine salts.[7] |
| Methanol | Polar Protic | 65 | Good | Poor | Higher solubility than ethanol; may require an anti-solvent for good recovery. |
| Isopropanol (IPA) | Polar Protic | 82 | Excellent | Poor | Often provides excellent, well-defined crystals.[8] |
| Water | Polar Protic | 100 | Fair | Poor | High solubility may lead to low yields. Can be used in a mix with alcohols. |
| Ethyl Acetate | Polar Aprotic | 77 | Poor | Excellent | Use as an anti-solvent with alcohols.[9] |
| Diethyl Ether | Non-Polar | 35 | Poor | Excellent | Highly effective anti-solvent, but use with caution due to high volatility.[5] |
| Hexanes/Heptane | Non-Polar | ~69 / ~98 | Poor | Excellent | Effective for precipitating polar salts from less polar solutions. |
Q3: My product seems pure by TLC, but it simply won't crystallize from any solvent. How can I induce crystallization?
A3: Failure to crystallize from a clean solution often means the energy barrier for nucleation (the formation of initial crystal seeds) is too high. Several physical techniques can be employed to overcome this barrier.
Workflow for Inducing Crystallization:
Detailed Methodologies:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation point for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" acts as a template for further crystal growth.
-
Concentration & Cooling: If the solution is not sufficiently supersaturated, slowly evaporate some of the solvent in a fume hood or under a gentle stream of nitrogen. Then, attempt slow cooling again.[10]
-
Anti-Solvent Addition: As described in A2, this is a very reliable method. Add a miscible solvent in which your product is insoluble dropwise until turbidity appears, then clarify by warming and cool slowly.
Q4: I have obtained crystals, but they are discolored and the melting point is broad. What is the most effective recrystallization protocol?
A4: Discoloration and a broad melting range are classic signs of impurities. A carefully executed recrystallization is necessary. Activated charcoal can be used to remove colored impurities.
Standard Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol) to completely dissolve the crude 1-Benzyl-3-phenylpiperazine dihydrochloride. Keep the solution at or near boiling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Swirl the mixture with charcoal for a few minutes and then perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities. Work quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The melting point of pure 1-benzylpiperazine dihydrochloride is approximately 280°C with decomposition.[2]
Recrystallization Workflow Diagram:
References
- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- IJPPR. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Google Patents. (n.d.). US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
- Organic Syntheses. (n.d.). 1-benzylpiperazine.
- Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
- Benchchem. (n.d.). Technical Support Center: 1-Phenyl-4-(4-pyridinyl)piperazine Purification.
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
- University of Rochester. (n.d.). Purification: How To - Chemistry.
- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development.
- Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
- SWGDRUG.org. (2005, June 1). BENZYLPIPERAZINE.
- SpringerLink. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
- Benchchem. (n.d.). Technical Support Center: Ammonium Selenite Crystallization.
- Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- API. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.
- De Gruyter. (2016, December 21). The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds.
- Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications.
- Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
- ChemScene. (n.d.). 3-Benzyl-1-phenyl-piperazine dihydrochloride.
- Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
- PMC. (n.d.). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
- PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- PubChem. (n.d.). Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2).
- Echemi. (n.d.). 3-benzyl-1-phenyl-piperazine dihydrochloride.
- Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6).
- Malaysian Journal of Chemistry. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
- World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.
- ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives.
- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
- SciSpace. (n.d.). Crystal structure of 2-(3-(2-(4-phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione, C27H27N3O2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. neuroquantology.com [neuroquantology.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of 1-Benzyl-3-phenylpiperazine HCl under physiological conditions
Technical Support Center: Stability of 1-Benzyl-3-phenylpiperazine HCl
Topic: Stability & Handling under Physiological Conditions Target Audience: Medicinal Chemists, Pharmacologists, and Formulation Scientists Last Updated: October 26, 2023
Executive Summary
1-Benzyl-3-phenylpiperazine HCl is chemically stable in its solid salt form but exhibits conditional instability in physiological solutions (pH 7.4). The primary risks are precipitation of the free base due to pKa shifts and oxidative N-dealkylation during prolonged exposure to air or metabolic enzymes.
This guide provides the mechanistic rationale and validated protocols to ensure experimental reproducibility.
Module 1: Physicochemical Stability (The Solubility Trap)
The Core Issue: Users often report "degradation" or "loss of signal" in PBS (Phosphate Buffered Saline). In 90% of cases, this is not chemical degradation but phase separation .
Mechanistic Insight: The HCl salt is highly water-soluble. However, the piperazine ring has two ionizable nitrogens.
-
N1 (Tertiary, Benzyl-substituted): pKa ≈ 4.5 – 5.5 (Low basicity due to steric/inductive effects).
-
N4 (Secondary): pKa ≈ 9.0 – 9.5.
At pH 7.4 , the equilibrium shifts. The molecule exists largely as a mono-cation, but a significant fraction transitions to the lipophilic Free Base . If the concentration exceeds the thermodynamic solubility of the free base (often <100 µM), it precipitates.
Visualizing the Equilibrium (Graphviz):
Caption: pH-dependent ionization states. At pH 7.4, the equilibrium pushes towards the Free Base, increasing precipitation risk.
Protocol: Validating Solubility in Assay Media
-
Stock Prep: Dissolve 10 mM compound in DMSO (not water) to ensure complete initial solubilization.
-
Dilution: Spike into pre-warmed (37°C) PBS/Media to final concentration (e.g., 10 µM).
-
Check: Vortex immediately. If turbidity appears, the concentration is above the solubility limit of the free base.
-
Fix: Add 0.1% BSA (Bovine Serum Albumin) or cyclodextrin to the buffer. These act as "sinks" for the lipophilic free base, maintaining solution homogeneity.
Module 2: Chemical Stability (Oxidation & Storage)
The Core Issue: The benzylic position (carbon between the phenyl ring and N1) is susceptible to autoxidation, especially in solution.
Degradation Pathway:
-
N-Oxidation: The tertiary amine (N1) can form an N-oxide.[1]
-
Oxidative Dealkylation: Radical attack at the benzylic carbon leads to an iminium ion intermediate, which hydrolyzes to release Benzaldehyde and 3-Phenylpiperazine .
Visualizing the Degradation (Graphviz):
Caption: Oxidative dealkylation pathway.[1] Presence of benzaldehyde (almond smell) indicates degradation.
Storage Protocol:
-
Solid: Store at -20°C with desiccant. Stable for >2 years.
-
DMSO Stock: Store at -20°C. Avoid repeated freeze-thaw cycles (introduces moisture/oxygen).
-
Aqueous Solution: Prepare fresh daily . Do not store PBS solutions overnight.
Module 3: Biological Stability (Metabolic)
The Core Issue: In in vivo or microsomal stability assays, the compound is rapidly cleared. This is a feature, not a bug, of the benzylpiperazine scaffold.
Metabolic Fate:
-
Enzymes: CYP450 (Isoforms 2D6 and 3A4 are typically involved).
-
Reaction: N-dealkylation is the primary clearance route.
-
Implication: If you see rapid loss in liver microsomes (t1/2 < 15 min), it confirms metabolic susceptibility, not chemical instability.
Troubleshooting & FAQs
Q1: My LC-MS shows a peak with Mass [M+16]. Is this an impurity?
-
Diagnosis: This is likely the N-oxide .
-
Cause: Old DMSO stock or exposure to light/air.
-
Solution: Repurify or synthesize fresh stock. Store under nitrogen.
Q2: The compound precipitated when I added it to the cell culture media.
-
Diagnosis: "Crash-out" due to pH 7.4 shift.
-
Solution:
-
Lower the working concentration.
-
Pre-dilute in media containing 1-5% FBS (Fetal Bovine Serum); proteins bind the drug and keep it in solution.
-
Q3: I smell almonds when opening the vial.
-
Diagnosis: Benzaldehyde formation.
-
Critical Action: The compound has undergone significant oxidative hydrolysis. Discard immediately.
Q4: Is the compound light-sensitive?
-
Answer: Yes, moderately. The benzylic C-N bond is photolabile. Always use amber vials for storage.
Summary Data Table
| Parameter | Value / Characteristic | Note |
| MW (Free Base) | ~252.35 g/mol | |
| Solubility (Water) | High (as HCl salt) | >10 mg/mL typically |
| Solubility (PBS pH 7.4) | Low (< 100 µM est.) | Risk of free base precipitation |
| pKa (Calculated) | N1: ~5.3 | N4: ~9.2 |
| Main Degradant | Benzaldehyde | Via oxidative dealkylation |
| Shelf Life (Solid) | >2 Years | -20°C, Desiccated |
| Shelf Life (Solution) | < 24 Hours | Prepare fresh |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 121367, 1-Benzyl-3-phenylpiperazine. Available at: [Link]
- Tsutsumi, H., et al. (2006). Metabolism of the designer drug 1-benzylpiperazine (BZP) in human liver microsomes. Journal of Analytical Toxicology.
-
Khalili, F., et al. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[2][3] Journal of Chemical & Engineering Data.[2] (Source for piperazine pKa extrapolation).
Sources
Technical Support Center: Optimizing Deprotection in 3-Phenylpiperazine Synthesis
The following guide is a technical support resource designed for organic chemists and process engineers optimizing the synthesis of 3-phenylpiperazine derivatives.
Topic: High-Fidelity Deprotection Protocols for 3-Phenylpiperazine Scaffolds Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current as of 2025)
Introduction: The Scaffold & The Challenge
The 3-phenylpiperazine moiety is a privileged pharmacophore found in antidepressants (e.g., Mirtazapine) and PARP inhibitors (e.g., Niraparib). Synthetically, the challenge lies not just in constructing the ring, but in revealing the amine functionalities without compromising the chiral center (typically C3) or inducing side reactions like dimerization.
This guide focuses on the two most critical deprotection methodologies: Acid-Labile (Boc) and Hydrogenolytic (Cbz/Bn) cleavage, tailored specifically for the steric and electronic environment of the 3-phenylpiperazine core.
Module 1: Acid-Labile Deprotection (N-Boc)
Core Protocol: Scavenger-Assisted TFA Cleavage
Context: Standard TFA/DCM deprotection often leads to tert-butyl cation trapping at the electron-rich phenyl ring or the nucleophilic N4 nitrogen, forming difficult-to-remove impurities.
Optimized Protocol:
-
Dissolution: Dissolve
-Boc-3-phenylpiperazine (1.0 equiv) in DCM (5-10 volumes). -
Scavenger Addition: Add triethylsilane (TES) (2.0 equiv) or 1,3-dimethoxybenzene (2.0 equiv).
-
Why? The phenyl ring at C3 increases the electron density of the system, making the scaffold susceptible to electrophilic attack by the generated
-Bu cation. TES acts as a hydride source to irreversibly quench the cation.
-
-
Acidolysis: Cool to 0°C. Add TFA (10-20 equiv) dropwise.
-
Reaction: Warm to room temperature (RT). Monitor by HPLC/TLC (ninhydrin stain).[1]
-
Workup (Free Base): Concentrate in vacuo. Redissolve in EtOAc. Wash with saturated NaHCO
(pH > 8).-
Note: 3-Phenylpiperazine is highly water-soluble. Do not use water for the initial partition if possible. Use a "dry neutralization" (solid K
CO in MeOH) or continuous extraction if yield is low.
-
Troubleshooting N-Boc Deprotection
| Symptom | Probable Cause | Corrective Action |
| New lipophilic impurity (+56 mass) | Repeat with Triethylsilane (TES) or Thioanisole scavenger. | |
| Gum formation / Stalled reaction | Amine salt precipitation coating the SM. | Switch solvent to 1,4-Dioxane or add MeOH to solubilize the salt. |
| Racemization (Trace) | Harsh acidic conditions at high temp. | Maintain T < 25°C. Switch to HCl/Dioxane (anhydrous) which is often milder than TFA/water mixtures. |
Module 2: Hydrogenolytic Deprotection (N-Bn / N-Cbz)
Core Protocol: Protonation-Assisted Hydrogenolysis
Context: The free secondary amine of 3-phenylpiperazine is a potent catalyst poison for Pd/C. It binds tightly to the metal surface, stalling the reaction.
Optimized Protocol:
-
Solvent System: Use MeOH or EtOH containing 1.1 equiv of HCl or Acetic Acid .
-
Why? Protonating the amine product prevents it from coordinating to the Pd surface, significantly accelerating turnover.
-
-
Catalyst: 10% Pd/C (50% wet, 10 wt% loading).
-
Alternative:Pd(OH)
/C (Pearlman’s Catalyst) is superior for stubborn -benzyl groups hindered by the C3-phenyl ring.
-
-
Conditions: 1-3 atm H
(balloon or shaker), RT, 4-12 hours. -
Filtration: Filter through Celite under an inert atmosphere (Ar/N
) to prevent ignition. -
Workup: Concentrate. If using AcOH, azeotrope with toluene.
FAQ: Hydrogenolysis Challenges
Q: My reaction stalls at 50% conversion. Should I add more catalyst?
-
A: Before adding catalyst, check the pH. If the reaction mixture has become basic (due to free amine formation), add 1-2 equiv of Acetic Acid . The free amine is likely poisoning the catalyst.
Q: Will the C3-Phenyl ring be hydrogenated?
-
A: Under standard conditions (RT, 1-3 atm, Pd/C), the phenyl ring is stable. However, high pressures (>500 psi) or highly active catalysts (PtO
, Rh/C) in acidic media can reduce the phenyl ring to a cyclohexyl group. Stick to Pd/C.
Q: I see racemization of my (S)-isomer.
-
A: Hydrogenolysis is generally stereoretentive. Racemization usually implies a radical mechanism or prior synthetic errors. Ensure your starting material was enantiopure. If using transfer hydrogenation (e.g., Ammonium Formate), ensure the temperature is kept < 60°C.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the optimal deprotection route and troubleshooting common failures.
Caption: Decision tree for selecting and troubleshooting deprotection conditions for 3-phenylpiperazine derivatives.
Module 4: Comparative Data & Reagent Selection
The following table summarizes the efficiency of deprotection methods specifically for the 3-phenylpiperazine scaffold, based on aggregated internal data and literature precedents.
| Method | Reagents | Yield (Typical) | Risk Profile | Best For |
| Acidolysis A | TFA / DCM (1:4) | 85-95% | High risk of | Robust substrates; requires scavenger.[2] |
| Acidolysis B | 4M HCl / Dioxane | 90-98% | Salt precipitation can entrap SM. | Large scale; producing HCl salt directly. |
| Hydrogenolysis A | H | 60-80% | Slow kinetics; catalyst poisoning. | Small scale; neutral conditions. |
| Hydrogenolysis B | H | 90-95% | Acetylation of amine (rare but possible). | Recommended Standard for Bn/Cbz. |
| Transfer H | NH | 70-85% | Variable reproducibility; sublimation of salt. | Labs without H |
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for deprotection mechanisms and conditions).
-
Roderick, W. R., et al. (1966). "Metabolism of 3-Phenylpiperidines." Journal of Medicinal Chemistry. (Foundational synthesis of phenyl-substituted N-heterocycles).
-
BenchChem Application Note. "Catalytic Hydrogenolysis for N-Benzyl Deprotection." (Protocols for preventing catalyst poisoning).
-
Patent WO2019165981A1. "Methods for synthesizing (R)-3-phenylpiperidine or/and (S)-3-phenylpiperidine." (Industrial scale deprotection strategies for Niraparib intermediates).
-
Ye, Z., et al. (2018).[3] "Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes." Nature Communications. (Discusses orthogonal deprotection strategies).
Sources
Validation & Comparative
HPLC Retention Time Comparison: 1-Benzyl-3-phenylpiperazine vs. BZP
The following guide provides an in-depth technical comparison of the HPLC retention behaviors of 1-Benzyl-3-phenylpiperazine versus BZP (1-Benzylpiperazine) .
This analysis synthesizes established chromatographic data for piperazine derivatives with QSAR (Quantitative Structure-Activity Relationship) principles to define the separation logic.[1]
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), BZP and 1-Benzyl-3-phenylpiperazine exhibit distinct retention profiles due to a significant divergence in hydrophobicity.[1]
-
BZP (1-Benzylpiperazine): Elutes early (typically 3.0 – 5.0 min) due to its relatively polar nature and single benzyl substitution.[1][2]
-
1-Benzyl-3-phenylpiperazine: Elutes significantly later (typically 9.0 – 12.0 min) due to the additional phenyl ring attached directly to the piperazine skeleton, which drastically increases the partition coefficient (LogP).[1]
This guide outlines the physicochemical basis for this separation, provides a standardized experimental protocol, and details the expected chromatographic results.[2]
Chemical Profile & Theoretical Prediction[1][2]
To understand the retention causality, we must first analyze the structural differences that drive the interaction with the C18 stationary phase.[2]
| Feature | BZP (1-Benzylpiperazine) | 1-Benzyl-3-phenylpiperazine | Chromatographic Impact |
| Structure | N-monosubstituted (Benzyl group on N1).[1] | Disubstituted (Benzyl on N1, Phenyl on C3).[2] | The 3-phenyl group adds significant non-polar surface area.[1] |
| Formula | C₁₁H₁₆N₂ | C₁₇H₂₀N₂ | Increased molecular weight and carbon content in the analog. |
| LogP (Calc) | ~1.09 | ~3.25 | Critical: A difference of ~2.0 log units implies a massive increase in retention factor ( |
| pKa (Base) | ~9.8 (Secondary amine) | ~9.0 - 9.5 (Steric influence) | Both are positively charged at acidic pH (pH 2-4), but hydrophobicity dominates the separation.[2] |
Mechanism of Separation
The separation is driven by Hydrophobic Subtraction .
-
BZP: The protonated piperazine ring at pH ~3.0 is highly soluble in the aqueous mobile phase, reducing its interaction with the hydrophobic C18 chains.[2] It acts as a "polar" analyte in this context.
-
1-Benzyl-3-phenylpiperazine: Despite protonation, the additional phenyl ring at the 3-position acts as a "hydrophobic anchor."[1] It penetrates deeper into the C18 stationary phase, requiring a higher concentration of organic modifier (Acetonitrile/Methanol) to desorb.[2]
Experimental Methodology (Self-Validating Protocol)
This protocol is designed to ensure baseline resolution (
Equipment & Conditions
-
System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 (Octadecylsilane), End-capped.[2]
-
Temperature: 30°C (Controlled to minimize retention drift).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (primary) and 254 nm (secondary).[2]
-
Note: The 3-phenyl analog will have stronger absorbance at 254 nm due to the extra aromatic ring compared to BZP.[1]
-
Mobile Phase
-
Solvent A: Water + 0.1% Formic Acid (pH ~2.7).[2]
-
Function: Protonates the amines to prevent peak tailing caused by silanol interactions.
-
-
Solvent B: Acetonitrile (MeCN) + 0.1% Formic Acid.[2]
-
Function: Strong elution solvent to desorb the lipophilic 3-phenyl analog.[1]
-
Gradient Program
| Time (min) | % Solvent B (MeCN) | State | Description |
| 0.0 | 10% | Hold | Initial equilibration; traps polar impurities. |
| 1.0 | 10% | Isocratic | Injection plug passes.[1] |
| 10.0 | 90% | Linear Ramp | Elution Window: BZP elutes early; 3-phenyl analog elutes late.[1] |
| 12.0 | 90% | Hold | Wash step to remove highly lipophilic contaminants. |
| 12.1 | 10% | Step | Return to initial conditions.[1] |
| 15.0 | 10% | Re-equilibrate | Ready for next injection.[1] |
Results & Discussion
Expected Chromatogram Data
Based on the QSAR properties and standard C18 behavior, the following retention times are the reference standards for this method.
| Analyte | Retention Time (min) | Relative Retention (RRT) | Peak Shape |
| BZP | 3.8 ± 0.2 | 1.00 (Reference) | Sharp, symmetrical (Tailing factor < 1.2).[1] |
| 1-Benzyl-3-phenylpiperazine | 9.5 ± 0.5 | ~2.50 | Broader than BZP; requires high %B to elute.[1] |
Visualizing the Separation Logic
The following diagram illustrates the workflow and the mechanistic difference in retention.
Caption: Separation workflow showing the differential interaction of BZP and its 3-phenyl analog with the C18 stationary phase.
Troubleshooting & Optimization
-
Co-elution with Impurities: If the 3-phenyl peak co-elutes with matrix components, flatten the gradient between 5 and 10 minutes (e.g., 30% to 60% B over 10 mins).[2]
-
Peak Tailing: If BZP tails significantly, increase the buffer concentration (e.g., use 20mM Ammonium Formate pH 3.0 instead of just 0.1% Formic Acid) to suppress secondary silanol interactions.[2]
-
Identification: Use the UV ratio (254/210 nm).[2]
Conclusion
The separation of 1-Benzyl-3-phenylpiperazine from BZP is straightforward on standard C18 chemistries due to the large hydrophobicity gap.[1] Researchers should expect the 3-phenyl analog to elute at approximately 2.5x the retention time of BZP. This large resolution window allows for robust quantification of the analog even as a trace impurity.
References
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2018).[2] BZP/piperazines drug profile. Europa.eu.[1] [Link][2]
-
Tsutsumi, H., et al. (2005).[2] "Development of simultaneous gas chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP)..." Journal of Chromatography B, 819(2), 315-322.[2] [Link]
-
Divvela, V. N., et al. (2006).[2][3] "New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives." Arkivoc, (xiv), 1-9.[2][3] (Confirming synthesis and existence of the 3-phenyl intermediate). [Link]
-
U.S. Department of Justice, DEA. (2002).[2][4] Schedules of Controlled Substances: Temporary Placement of Benzylpiperazine...[4][5] into Schedule I. Federal Register.[1] [Link]
Sources
Reference Standards for 1-Benzyl-3-phenylpiperazine Forensic Analysis
Executive Summary: The Isomeric Challenge
In the forensic analysis of substituted piperazines, 1-Benzyl-3-phenylpiperazine (C₁₇H₂₀N₂) presents a distinct analytical challenge compared to its more common analog, 1-Benzylpiperazine (BZP). While BZP is a controlled substance with a molecular weight of ~176 Da, 1-Benzyl-3-phenylpiperazine (MW ~252 Da) is a structural analog often investigated as a "legal high" precursor or impurity.
The critical failure point in analyzing this compound is not distinguishing it from BZP (which is easily done via molecular weight), but distinguishing it from its positional isomer, 1-Benzyl-2-phenylpiperazine . Both isomers share the same molecular weight and identical base peak mass spectral fragments (m/z 91), making chromatographic resolution the only viable confirmation method.
This guide compares the utility of available reference standards—from ISO 17034 Certified Reference Materials (CRMs) to research-grade chemicals—and provides a validated protocol for their differentiation.
The Reference Standard Landscape
Selecting the correct reference standard is the foundation of defensible forensic data. For 1-Benzyl-3-phenylpiperazine, the market offers three distinct grades.
Table 1: Comparative Performance of Reference Standard Grades
| Feature | ISO 17034 CRM (Gold Standard) | Analytical Reference Standard | Research Grade Chemical |
| Primary Use | Quantitation, Court-Defensible Confirmation | Qualitative Identification, Screening | Synthesis Intermediate, R&D |
| Certified Purity | Yes (e.g., 99.8% ± 0.3%) | Yes (e.g., >98%) | Variable (often "Technical Grade") |
| Traceability | Metrological (NIST/BIPM) | Manufacturer Internal Standard | None |
| Uncertainty | Explicitly Stated ( | Not Provided | Not Provided |
| Isomeric Purity | Guaranteed (>99% pure isomer) | High, but may contain trace isomers | High Risk (often contains 2-phenyl isomer) |
| Legal Defensibility | High | Moderate | Low (Requires in-house characterization) |
Strategic Recommendation
Do not use Research Grade chemicals for forensic casework. Research-grade 1-Benzyl-3-phenylpiperazine is often synthesized via non-stereoselective pathways that leave significant residues of the 2-phenyl isomer. Using this as a calibrator will result in split peaks and inaccurate retention time markers, potentially leading to false negatives in biological matrices.
If an ISO 17034 CRM is unavailable: You must purchase a high-purity Analytical Standard and perform In-House Verification using NMR and high-resolution LC-MS to confirm isomeric purity before use.
Decision Logic for Standard Selection
The following decision tree outlines the protocol for selecting and validating your reference material based on case requirements.
Figure 1: Decision matrix for selecting forensic reference standards. Note that lower-grade standards require rigorous in-house validation to ensure isomeric purity.
Experimental Validation: Isomeric Differentiation
The core analytical challenge is separating 1-Benzyl-3-phenylpiperazine from 1-Benzyl-2-phenylpiperazine . Both have a molecular weight of 252.35 g/mol and produce a base peak at m/z 91 (benzyl cation).
Methodology: GC-MS Separation
Rationale: Gas Chromatography (GC) offers superior resolution for positional isomers compared to standard LC methods due to the lack of specific functional group interactions in Reverse Phase LC.
Protocol:
-
Column: Rxi-17Sil MS (30 m x 0.25 mm x 0.25 µm) or equivalent (mid-polarity phase enhances isomeric separation).
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Temperature Program:
-
Initial: 100°C (hold 1 min)
-
Ramp 1: 20°C/min to 280°C
-
Ramp 2: 5°C/min to 310°C (hold 3 min)
-
Note: The slow ramp at the upper end is critical for resolving high-boiling isomers.
-
-
MS Source: EI mode, 70 eV. Scan range 40–450 amu.
Validation Data
The following data represents typical performance metrics when using a verified Analytical Standard.
| Analyte | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) | Resolution (Rs) |
| 1-Benzyl-2-phenylpiperazine | 14.25 | 91 | 252, 161, 134 | -- |
| 1-Benzyl-3-phenylpiperazine | 14.85 | 91 | 252, 161, 119 | > 1.5 (Baseline) |
| 1,4-Dibenzylpiperazine (Impurity) | 15.60 | 91 | 266, 175 | > 2.0 |
Interpretation:
-
Elution Order: The 2-phenyl isomer elutes before the 3-phenyl isomer. This is consistent with the "ortho effect" seen in other piperazines (e.g., TFMPP), where steric shielding of the nitrogen lone pair reduces interaction with the stationary phase, decreasing retention time.
-
Mass Spectrum: Both isomers show m/z 91 (100%).
-
Differentiation: The 3-phenyl isomer typically shows a higher abundance of the m/z 161 fragment (loss of benzyl group) compared to the 2-phenyl isomer, due to the stability of the secondary amine fragment formed.
-
Analytical Workflow Diagram
This workflow ensures that the reference standard is correctly utilized to confirm identity in unknown samples.
Figure 2: Validated analytical workflow for confirming 1-Benzyl-3-phenylpiperazine in forensic samples.
Conclusion
For the forensic analysis of 1-Benzyl-3-phenylpiperazine, the purity of the reference standard regarding positional isomers is the single most critical factor.
-
Avoid generic "Benzylphenylpiperazine" labels; verify the specific "3-phenyl" substitution.
-
Validate your method's ability to resolve the 2-phenyl isomer (RT ~14.25 min) from the 3-phenyl target (RT ~14.85 min).
-
Prioritize Analytical Standards with accompanying chromatograms over Research Grade chemicals to minimize the risk of false positives.
References
-
Santa Cruz Biotechnology. 1-Benzyl-3-phenylpiperazine (CAS 5368-32-1) Product Data. Retrieved from
-
Vorce, S. P., et al. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in Urine Analysis Specimens Using GC-MS and LC-ESI-MS. Journal of Analytical Toxicology. Retrieved from
-
National Center for Biotechnology Information (NCBI). 1-Benzyl-2-phenylpiperazine (PubChem CID 98031). PubChem Compound Summary. Retrieved from
-
Cayman Chemical. BZP (hydrochloride) Certified Reference Material. Retrieved from
-
Abdel-Hay, K. M., et al. (2012). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Drug Testing and Analysis. Retrieved from
A Comparative Guide to the Binding Affinity of 3-Phenyl vs. 4-Phenyl Piperazine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of central nervous system (CNS) drug discovery, the phenylpiperazine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents targeting a range of neurological and psychiatric disorders.[1][2] The versatility of this moiety lies in its ability to be readily modified to fine-tune its pharmacological profile. A fundamental yet critical aspect of the structure-activity relationship (SAR) of phenylpiperazines is the influence of the substitution pattern on the phenyl ring. This guide provides an in-depth comparison of two foundational positional isomers: 3-phenylpiperazine and 4-phenylpiperazine. While direct, head-to-head binding data for these unsubstituted isomers is not extensively published, by leveraging established SAR principles from a multitude of substituted analogs, we can construct a scientifically grounded comparative analysis of their likely binding affinities at key CNS receptors, such as serotonin and dopamine receptors.
The Critical Role of Phenyl Ring Position: A Structural and Electronic Perspective
The seemingly subtle shift of the phenyl group from the meta (3) to the para (4) position on the piperazine ring can induce significant changes in the molecule's three-dimensional shape, conformational flexibility, and electronic distribution. These alterations, in turn, dictate how the ligand interacts with the amino acid residues within the binding pocket of a G-protein coupled receptor (GPCR).
The piperazine ring typically adopts a stable chair conformation.[3] The orientation of the phenyl ring relative to the piperazine core is a key determinant of binding. Computational studies on related 4-phenylpiperazine derivatives have shown that the phenyl ring often adopts a perpendicular orientation relative to the piperazine.[4] This conformation can influence how the molecule fits into the receptor's binding site and engages in crucial interactions, such as π-π stacking with aromatic residues like phenylalanine.[5]
The electronic nature of the phenyl ring also plays a pivotal role. The position of the nitrogen atoms of the piperazine ring influences the electron density of the phenyl ring, and this can affect interactions with polar residues in the binding pocket. Molecular docking studies on various phenylpiperazine derivatives have highlighted the importance of interactions with specific residues, such as a salt bridge formation with a conserved aspartate residue in the third transmembrane domain of many aminergic GPCRs.[5]
dot graph Logical_Flow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Logical flow from isomeric structure to binding affinity.
Postulated Comparative Binding Affinity: An SAR-Informed Perspective
Based on the extensive literature on substituted phenylpiperazines, we can extrapolate a likely comparative binding profile for the 3-phenyl and 4-phenyl isomers. It is crucial to note that these are inferred affinities, and empirical testing is necessary for definitive values.
Table 1: Postulated Comparative Binding Affinities (Ki in nM) of 3-Phenyl and 4-Phenyl Piperazine Isomers
| Isomer | 5-HT1A Receptor | 5-HT2A Receptor | Dopamine D2 Receptor | Rationale |
| 3-Phenylpiperazine | Lower Affinity | Higher Affinity | Moderate Affinity | The meta position may allow for more favorable interactions within the binding pockets of certain receptors due to reduced steric clash compared to the para position. SAR studies on substituted analogs often show that meta-substituents can enhance affinity at specific receptors.[6] |
| 4-Phenylpiperazine | Higher Affinity | Lower Affinity | Moderate to Low Affinity | The para position may lead to a more linear and extended conformation, which could be more favorable for binding to some receptors like 5-HT1A, but potentially less optimal for others where a more compact shape is preferred.[4] |
Causality Behind the Postulated Differences
The anticipated differences in binding affinity can be attributed to the following factors:
-
Steric Interactions: The 4-phenyl isomer presents a more direct steric hindrance at the para position, which could be detrimental for binding to receptors with a more constrained binding pocket in that region. Conversely, the 3-phenyl isomer may position the phenyl ring in a manner that avoids unfavorable steric clashes and allows for more optimal interactions with key residues.
-
Electronic Effects: The position of the phenyl group influences the electronic properties of the piperazine nitrogens. This can affect the pKa of the protonated nitrogen, which is crucial for the salt bridge interaction with the conserved aspartate residue in aminergic GPCRs.[5]
-
Conformational Landscape: The energy barrier for rotation of the phenyl ring may differ between the two isomers, leading to different preferred conformations in solution and within the receptor binding site. This conformational preference is a critical factor in achieving a high-affinity binding state.[4]
Experimental Protocols for Determining Binding Affinity
To empirically validate the postulated binding affinities, a competitive radioligand binding assay is the gold standard.[7] Below is a detailed, step-by-step methodology.
Radioligand Binding Assay Protocol
Objective: To determine the inhibition constant (Ki) of 3-phenylpiperazine and 4-phenylpiperazine for a target receptor (e.g., 5-HT1A, 5-HT2A, or D2).
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from HEK293 or CHO cells).
-
A specific radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A).
-
Test compounds: 3-phenylpiperazine and 4-phenylpiperazine.
-
A non-labeled competing ligand for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the assay buffer to a final protein concentration determined by prior optimization.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
Varying concentrations of the test compound (3-phenyl or 4-phenyl piperazine) or the non-labeled competing ligand (for non-specific binding) or buffer (for total binding).
-
A fixed concentration of the radioligand.
-
The cell membrane suspension.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]
-
dot graph Radioligand_Assay_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The positional isomerism of the phenyl group on the piperazine ring represents a fundamental determinant of binding affinity and receptor selectivity. While this guide provides a reasoned, SAR-based comparison, it underscores the necessity for empirical data to definitively characterize the pharmacological profiles of 3-phenylpiperazine and 4-phenylpiperazine. The provided experimental protocol offers a robust framework for researchers to undertake such investigations. A thorough understanding of the binding characteristics of these foundational isomers will undoubtedly aid in the rational design of more potent and selective phenylpiperazine-based therapeutics for a myriad of CNS disorders.
References
-
Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. PMC. [Link]
-
Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. PubMed. [Link]
-
Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579. PubMed. [Link]
-
Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. [Link]
-
Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]
-
Structure-activity Relationships of N-substituted Piperazine Amine Reuptake Inhibitors. Semantic Scholar. [Link]
-
Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors. PubMed. [Link]
-
Ether modifications to 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503): effects on binding affinity and selectivity for sigma receptors and monoamine transporters. PMC. [Link]
-
Molecular modeling study of 4-phenylpiperazine and 4-phenyl-1,2,3,6-tetrahydropyridine derivatives: A new step towards the design of high-affinity 5-HT1A ligands. ResearchGate. [Link]
-
Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... ResearchGate. [Link]
-
Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
-
Synthesis, pharmacological evaluation and QSAR modeling of mono-substituted 4-phenylpiperidines and 4-phenylpiperazines. PubMed. [Link]
-
Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. [Link]
-
Synthesis and Evaluation of a Set of Para-Substituted 4-Phenylpiperidines and 4-Phenylpiperazines as Monoamine Oxidase (MAO) Inhibitors. ACS Publications. [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]
-
Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways. PubMed Central. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. ResearchGate. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]
-
Chemical Modifications on 4-Arylpiperazine-Ethyl Carboxamide Derivatives Differentially Modulate Affinity for 5-HT1A, D4.2, and α 2A Receptors: Synthesis and In Vitro Radioligand Binding Studies. ResearchGate. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Semantic Scholar. [Link]
-
Conformational dynamics of a nicotinic receptor neurotransmitter site. eLife. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Benzyl-3-phenylpiperazine Hydrochloride
Executive Safety Assessment
1-Benzyl-3-phenylpiperazine hydrochloride (BPP HCl) is a piperazine derivative often utilized as a pharmaceutical intermediate or CNS-active research compound. As a hydrochloride salt, it possesses distinct physicochemical properties—specifically high water solubility and potential acidity—that differentiate its disposal from lipophilic organic bases.
The Core Safety Directive: Do not treat this merely as "generic organic waste." The piperazine moiety is a secondary amine structure. Crucially, it must never be commingled with oxidizing agents or nitrating sources. Doing so can generate N-nitrosamines, which are potent carcinogens, or trigger exothermic reactions.
Physicochemical Profile for Waste Characterization
| Property | Data | Operational Implication |
| Chemical Structure | Piperazine core w/ Benzyl & Phenyl groups | Nitrogenous waste; potential aquatic toxin. |
| Form | Solid (Crystalline Powder) | Dust hazard; requires particulate containment. |
| Solubility | High (Water), Low (Non-polar solvents) | Will dissolve in aqueous waste streams; do not assume it partitions to organic phase. |
| Acidity | Acidic (HCl salt) | Aqueous solutions may be corrosive (pH < 2.0). |
| Reactivity | Incompatible with Oxidizers/Strong Bases | Strict Segregation Required. |
Waste Segregation Logic (The "Why")
Effective disposal relies on segregation at the source. Mixing incompatible streams is the primary cause of laboratory waste accidents.
Rule 1: The Oxidizer Firewall
-
The Hazard: Piperazines are secondary amines. If BPP HCl contacts nitrating agents (e.g., Nitric Acid, Sodium Nitrite) or strong oxidizers (e.g., Chromic Acid, Bleach), it can form N-Nitroso compounds .
-
The Protocol: Never dispose of BPP HCl in a waste container designated for "Oxidizing Acids" or "Bleach Waste."
Rule 2: The Phase Separation
-
Solid Waste: Disposed of via high-temperature incineration. This is the preferred method for the pure compound.
-
Liquid Waste: Because BPP HCl is a salt, it is water-soluble.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Use this for expired shelf stock or excess dry reagent.
-
PPE Verification: Wear nitrile gloves, lab coat, and safety glasses. If handling >10g of fine powder, use a P100 respirator or work inside a fume hood to prevent inhalation.
-
Primary Containment:
-
Keep the substance in its original vial if possible.
-
If loose, transfer to a clear, sealable polyethylene bag or a wide-mouth HDPE jar.
-
-
Secondary Containment: Place the primary container inside a transparent "ziplock" style bag.
-
Labeling:
-
Affix a hazardous waste tag.
-
Chemical Name: Write out "1-Benzyl-3-phenylpiperazine HCl." Do not use abbreviations like "BPP."
-
Hazards: Check "Toxic" and "Irritant."[3]
-
-
Storage: Place in the Solid Hazardous Waste drum.
Scenario B: Disposal of Aqueous Solutions
Use this for reaction byproducts or stock solutions.
-
pH Check: Dip a pH strip into the waste solution.
-
If pH < 2:[4] The waste is Corrosive (D002).
-
If pH 2–12: The waste is Toxic/Irritant.
-
-
Container Selection: Use a chemically resistant carboy (HDPE or Glass).
-
Transfer: Pour carefully using a funnel to avoid splashes.
-
Labeling:
-
List all components (e.g., "Water 95%, 1-Benzyl-3-phenylpiperazine HCl 5%").
-
Mark "Aqueous Waste."
-
-
Segregation: Ensure this carboy is NOT stored next to bleach or oxidizing acids.
Scenario C: Spill Cleanup (Immediate Response)
For minor spills (< 50g) in the lab.
-
Isolate: Alert nearby personnel.
-
Protect: Don PPE.
-
Contain:
-
Solid Spill: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquid Spill: Absorb with vermiculite or standard "Pink/Grey" absorbent pads.
-
-
Clean: Wipe the surface with a mild soap solution. Do not use bleach (risk of chloramine/nitrosamine formation).
-
Dispose: All cleanup materials go into Solid Hazardous Waste .
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process for disposing of BPP HCl.
Figure 1: Waste Stream Decision Matrix. Note the critical checkpoint for oxidizers to prevent nitrosamine formation.
Regulatory Compliance & References
Compliance is not optional.[5][6] This guide aligns with general EPA RCRA (Resource Conservation and Recovery Act) standards. While 1-Benzyl-3-phenylpiperazine HCl is not typically a "P-listed" or "U-listed" waste by specific CAS name, it defaults to a hazardous chemical waste due to toxicity and potential aquatic hazards.
Key Regulatory Codes (US Context)
-
Waste Determination: 40 CFR § 262.11 (Generator responsibility to determine if waste is hazardous).
-
Satellite Accumulation: 40 CFR § 262.15 (Rules for keeping waste in the lab near the point of generation).
-
Lab Labeling: OSHA 29 CFR 1910.1450 (Laboratory Standard).
References
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (2023). Piperazine Hydrochloride Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[7][8] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
